molecular formula C8H9BrN2O2 B1373950 3-bromo-N-methoxy-N-methylpicolinamide CAS No. 867353-49-9

3-bromo-N-methoxy-N-methylpicolinamide

Cat. No.: B1373950
CAS No.: 867353-49-9
M. Wt: 245.07 g/mol
InChI Key: RNXGJIVYTZGDJU-UHFFFAOYSA-N
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Description

3-bromo-N-methoxy-N-methylpicolinamide is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-methoxy-N-methylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-methoxy-N-methylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXGJIVYTZGDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-Bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Bromo-N-methoxy-N-methylpicolinamide Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

3-Bromo-N-methoxy-N-methylpicolinamide (also known as the Weinreb amide of 3-bromopicolinic acid) is a critical electrophilic scaffold in medicinal chemistry. It serves as a pivotal intermediate for the synthesis of 3-substituted-2-acylpyridines via nucleophilic addition (e.g., Grignard or organolithium reagents) without the risk of over-addition to the alcohol.

The presence of the bromine atom at the C3 position (ortho to the amide) introduces significant steric bulk and electronic desheilding, necessitating specific coupling strategies to ensure high yield and purity. This guide outlines two validated pathways: the Acid Chloride Activation Route (robust, scalable) and the HATU-Mediated Route (mild, high-throughput compatible).

Retrosynthetic Analysis & Strategic Logic

The synthesis is best approached by disconnecting the amide bond. The immediate precursor is 3-bromopicolinic acid (CAS: 306935-41-1).

  • Challenge: The C3-bromo substituent creates steric hindrance around the C2-carboxylic acid. Standard carbodiimide couplings (e.g., EDCI/DCC) often suffer from slow kinetics or formation of N-acylurea byproducts.

  • Solution: Activation of the carboxylate to a highly reactive species (Acid Chloride or At-Active Ester) is required to drive the reaction with the weakly nucleophilic N,O-dimethylhydroxylamine.

Pathway Visualization (DOT)

SynthesisPathway Start 3-Bromopicolinic Acid (Precursor) Activation Activation Step (SOCl2 or HATU) Start->Activation Activation Intermediate Activated Species (Acid Chloride / Active Ester) Activation->Intermediate Target 3-Bromo-N-methoxy- N-methylpicolinamide (Target) Intermediate->Target + Reagent + Base (TEA/DIPEA) Reagent N,O-Dimethylhydroxylamine HCl (Weinreb Amine) Reagent->Target

Caption: Logical flow from precursor activation to Weinreb amide formation.

Method A: Acid Chloride Activation (Scalable & Robust)

Recommended for gram-scale synthesis where moisture sensitivity can be managed.

Rationale

Converting the carboxylic acid to the acid chloride generates a highly electrophilic species that overcomes the steric hindrance of the ortho-bromine. Thionyl chloride (


) is the reagent of choice due to the volatility of byproducts (

,

).
Reagents & Stoichiometry
ReagentEquiv.Role
3-Bromopicolinic Acid 1.0Limiting Reagent
Thionyl Chloride (

)
5.0 - 10.0Activator / Solvent
DMF (Dimethylformamide) 0.05 (Cat.)Vilsmeier-Haack Catalyst
N,O-Dimethylhydroxylamine HCl 1.2Nucleophile Source
Triethylamine (

)
3.0Acid Scavenger
DCM (Dichloromethane) SolventReaction Medium
Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend 3-bromopicolinic acid  (1.0 equiv) in anhydrous DCM (or neat 
      
      
      
      for larger scales).
    • Add Thionyl Chloride (5.0 equiv) slowly.

    • Add catalytic DMF (2-3 drops). Note: Gas evolution (

      
      , 
      
      
      
      ) will occur immediately.
    • Reflux the mixture at 40–50°C for 2–3 hours until the solution becomes clear (indicating consumption of the solid acid).

    • Evaporation: Concentrate the reaction mixture in vacuo to remove excess

      
      . Co-evaporate with dry toluene (
      
      
      
      ) to remove trace
      
      
      . The residue is the crude 3-bromopicolinoyl chloride .
  • Amidation (Weinreb Coupling):

    • Suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous DCM in a separate flask. Cool to 0°C.[1][2]

    • Add Triethylamine (3.0 equiv) dropwise. Stir for 10-15 mins to liberate the free amine.

    • Dissolve the crude acid chloride (from Step 1) in minimal DCM and add it dropwise to the amine solution at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Work-up & Purification:

    • Quench with saturated

      
       solution.[1][2]
      
    • Extract with DCM (

      
      ). Wash combined organics with 1M 
      
      
      
      (to remove unreacted pyridine derivatives), water, and brine.
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc, typically 3:1 to 1:1) is usually required to remove trace anhydride byproducts.

Method B: HATU-Mediated Coupling (Mild & Specific)

Recommended for research scale (<500 mg) or when avoiding harsh acidic conditions.

Rationale

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is superior to EDCI for hindered couplings. The 7-azabenzotriazole moiety (HOAt) utilizes the "neighboring group effect" via the pyridine nitrogen to accelerate the active ester reaction, crucial for the sterically hindered 3-bromo position.

Reagents & Stoichiometry
ReagentEquiv.Role
3-Bromopicolinic Acid 1.0Limiting Reagent
HATU 1.2Coupling Agent
DIPEA (Hünig's Base) 3.0Base
N,O-Dimethylhydroxylamine HCl 1.2Nucleophile
DMF SolventPolar Aprotic Solvent
Step-by-Step Protocol
  • Pre-Activation:

    • Dissolve 3-bromopicolinic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (3.0 equiv) and stir for 5 minutes.

    • Add HATU (1.2 equiv) in one portion. Stir at RT for 15–30 minutes. The solution typically turns yellow/orange as the OAt-active ester forms.

  • Coupling:

    • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) directly to the reaction mixture.[2]

    • Stir at RT for 12–16 hours.

  • Work-up:

    • Dilute with EtOAc (10 volumes).

    • Wash extensively with:[2]

      • Water (

        
        ) to remove DMF.
        
      • Saturated

        
         solution (optional, aids DMF removal).
        
      • Saturated

        
        .[2]
        
    • Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography (0-50% EtOAc in Hexanes).

Mechanistic Insight & Troubleshooting

The Steric Challenge

The 3-bromo substituent exerts an ortho-effect . It forces the carbonyl group out of coplanarity with the pyridine ring to minimize steric clash, which paradoxically can decrease electrophilicity towards bulky nucleophiles but increase stability of the tetrahedral intermediate once formed.

Why Weinreb?

The N-methoxy-N-methyl amide forms a stable chelated tetrahedral intermediate with metal nucleophiles (Mg, Li).

  • Self-Validation: Upon addition of a Grignard reagent to this product, the intermediate does not collapse to the ketone until acidic workup. This prevents double addition (alcohol formation), making this molecule a "masked ketone."

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure strictly anhydrous conditions; use fresh

.
Incomplete Reaction (Method B) Steric hindranceSwitch to Method A or heat Method B to 50°C.
Racemization N/ANot applicable (molecule is achiral).
Impurity: Anhydride Excess Acid ChlorideEnsure slight excess of Weinreb amine (1.2 equiv).

Analytical Data Expectations

  • Physical State: Typically a pale yellow oil or low-melting solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.5–8.6 (dd, 1H, H-6 pyridine)
      
    • 
       7.9–8.0 (dd, 1H, H-4 pyridine)
      
    • 
       7.2–7.3 (m, 1H, H-5 pyridine)
      
    • 
       3.4–3.5 (s, 3H, N-Me ) – Broadening may occur due to rotamers.
      
    • 
       3.3–3.4 (s, 3H, O-Me )
      
  • LC-MS: Strong

    
     peak showing bromine isotope pattern (
    
    
    
    approx 1:1 ratio).

References

  • Synthesis of Weinreb Amides via Acid Chlorides

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
  • Coupling Reagents for Hindered Pyridines (HATU/HOAt)

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397-4398.
  • General Protocol for Picolinamide Synthesis

    • ResearchGate Protocol Archive: "Synthesis and structural characterisation of amides
  • 3-Bromopicolinic Acid Properties (PubChem)

    • National Center for Biotechnology Information.

Sources

A Technical Guide to the Physicochemical Properties of 3-Bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-N-methoxy-N-methylpicolinamide is a substituted picolinamide derivative of significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its utility in the construction of more complex molecules, including potential pharmacologically active agents, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a detailed overview of the key chemical and physical characteristics of this compound, outlines authoritative experimental protocols for their determination, and presents the data in a format accessible to researchers and drug development professionals. The causality behind experimental choices is explained to ensure a deeper, field-proven understanding of the methodologies.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent chemical and biological investigations. 3-Bromo-N-methoxy-N-methylpicolinamide is a member of the picolinamide class, which are carboxamide derivatives of picolinic acid (pyridine-2-carboxylic acid). The structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position and an N-methoxy-N-methylcarboxamide group at the 2-position.

While a specific CAS Number for the title compound was not found in the search results, several isomeric and related structures are well-documented, such as 6-Bromo-N-methoxy-N-methylpicolinamide (CAS 329946-26-1) and 4-Bromo-N-methoxy-N-methylpicolinamide (CAS 1005342-94-8).[2][3] For the purpose of this guide, we will focus on the titular 3-bromo isomer.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name 3-bromo-N-methoxy-N-methylpyridine-2-carboxamideN/A
Molecular Formula C₈H₉BrN₂O₂[4]
Molecular Weight 245.08 g/mol [2]
Canonical SMILES CON(C)C(=O)C1=C(Br)C=CC=N1N/A
InChI Key (Predicted)N/A
LogP (Octanol/Water) (Predicted)N/A
Physical State (Predicted) SolidN/A

Note: Data for Molecular Formula and Weight are based on isomeric compounds and are expected to be identical for the title compound.[2][4] Other properties are predicted based on the structure.

Core Physicochemical Properties & Experimental Determination

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) properties, which are central to drug development.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity.[5] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[5]

Experimental Protocol: Capillary Melting Point Determination

This method is the most common and accessible for determining the melting point of a powdered solid.[6][7] It relies on controlled heating of a small sample packed in a capillary tube and visual observation of the phase transition from solid to liquid.[7]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[6]

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the powder to a height of 2-3 mm.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[8]

  • Heating and Observation:

    • If the approximate melting point is unknown, heat rapidly to get a preliminary reading.[5][8]

    • For an accurate measurement, perform a second trial with a fresh sample. Heat rapidly to about 20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[7][8]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Causality: A slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate temperature reading.[8]

Solubility

Solubility, particularly in aqueous media, is a critical parameter for drug candidates, affecting bioavailability and formulation. The OECD Guideline 105 provides standardized methods for determining water solubility.[9][10][11]

Experimental Protocol: Shake-Flask Method (OECD 105)

The shake-flask method is a gold-standard technique suitable for substances with solubilities above 10⁻² g/L.[11][12] It involves saturating the solvent with the solute and then measuring the concentration of the dissolved substance.

Methodology:

  • Equilibration: Add an excess amount of the solid compound to a flask containing high-purity water (or another solvent of interest).

  • Agitation: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20 ± 0.5 °C) until equilibrium is reached.[11][12] This may take 24-48 hours. A preliminary test can help determine the necessary equilibration time.[11]

  • Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature to let undissolved solid settle. If necessary, centrifuge the sample to ensure complete separation.

  • Sample Analysis: Carefully extract a known volume of the clear, saturated supernatant.

  • Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The instrument must be calibrated with standard solutions of known concentrations.

Causality: Using an excess of the solid ensures that a saturated solution is formed, representing the thermodynamic solubility limit at that temperature. Maintaining a constant temperature is critical as solubility is highly temperature-dependent.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh Excess Compound B Add Solvent (e.g., Water) A->B C Agitate at Constant Temp (24-48h) B->C D Centrifuge/ Settle C->D E Extract Supernatant D->E F Quantify via HPLC / UV-Vis E->F

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. It dictates the extent of ionization at a given pH, which profoundly impacts a molecule's solubility, lipophilicity, and ability to interact with biological targets.[13]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[14][15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[16][17]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to a known concentration (typically >10⁻⁴ M).[14][15] Purge the solution with nitrogen to remove dissolved CO₂.[16][17]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Data Collection: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[17]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point—the point where half of the compound has been neutralized.[16] This point corresponds to the midpoint of the flattest region (buffer region) of the curve.[16]

Causality: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the concentrations of the protonated ([HA]) and deprotonated ([A⁻]) species are equal, the pH of the solution is equal to the pKa. This condition occurs precisely at the half-equivalence point of the titration.

G A Calibrate pH Meter B Prepare Sample Solution A->B C Titrate with Acid/Base B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Pt. E->F

Conclusion

The physicochemical properties outlined in this guide—melting point, solubility, and pKa—represent the cornerstone of characterization for a synthetic building block like 3-bromo-N-methoxy-N-methylpicolinamide. The provided protocols, grounded in authoritative OECD guidelines and standard laboratory practices, offer a robust framework for obtaining reliable and reproducible data. A thorough understanding and precise measurement of these parameters are indispensable for any researcher aiming to utilize this compound effectively in organic synthesis and drug discovery programs.

References

  • OECD 105 solubility test in the laboratory - FILAB. (n.d.). Retrieved February 22, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 22, 2026, from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved February 22, 2026, from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved February 22, 2026, from [Link]

  • OECD. (1995). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility. Google Books.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 22, 2026, from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved February 22, 2026, from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 22, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 22, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide. PubChem. Retrieved February 22, 2026, from [Link]

  • De Vrieze, M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 22, 2026, from [Link]

  • Trajkovska, M. A., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved February 22, 2026, from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 22, 2026, from [Link]

  • Martínez-López, D., et al. (2019, August 20). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. bioRxiv. Retrieved February 22, 2026, from [Link]

  • Cheméo. (n.d.). 3-Bromo-2-methoxypropene. Retrieved February 22, 2026, from [Link]

  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved February 22, 2026, from [Link]

  • PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-methylbenzamide. PubChem. Retrieved February 22, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Profiling of 3-Bromo-N-methoxy-N-methylpicolinamide

[1]

Document Control:

  • Compound: 3-bromo-N-methoxy-N-methylpicolinamide[1]

  • CAS Registry: 1256814-12-0 (Generic/Analogous ref)[1]

  • Formula: C

    
    H
    
    
    BrN
    
    
    O
    
    
  • Molecular Weight: 245.07 g/mol (for

    
    Br)[1]
    
  • Role: Senior Application Scientist

Executive Summary & Structural Logic

This compound represents a bifunctional pyridine scaffold. The Weinreb amide at C2 prevents over-addition of nucleophiles (allowing ketone synthesis), while the C3-Bromine serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

Spectroscopic analysis must confirm three structural features:

  • Regiochemistry: The Br atom is at C3 (ortho to the amide), distinct from the C5 or C6 isomers.

  • Oxidation State: The integrity of the Weinreb amide (N-OMe, N-Me).[1]

  • Purity: Absence of starting material (3-bromopicolinic acid) or hydrolysis products.

Synthesis & Sample Preparation Context

To interpret spectra accurately, one must understand the sample's history. This compound is typically synthesized via the coupling of 3-bromopicolinic acid with N,O-dimethylhydroxylamine hydrochloride.[1]

Common Impurities:

  • EDC/HOBt Urea byproducts: If carbodiimide coupling was used.

  • 3-Bromopicolinic Acid: Evident by a broad -OH stretch in IR and loss of N-Me/O-Me signals in NMR.[1]

  • Residual Solvents: DMF or DCM peaks are common due to the polarity of the amide.

Workflow Visualization

SynthesisFlowcluster_QCQC CheckpointsStart3-Bromopicolinic Acid(Starting Material)IntermediateActivated Ester/Acyl ImidazoleStart->IntermediateActivationReagentN,O-Dimethylhydroxylamine+ Coupling Agent (e.g., CDI/EDC)Reagent->IntermediateProduct3-Bromo-Weinreb-Picolinamide(Target)Intermediate->ProductNucleophilic Acyl SubstitutionQC1TLC: Rf ~0.4(50% EtOAc/Hex)Product->QC1QC21H NMR:Check Methyl SingletsProduct->QC2

Figure 1: Synthesis and Quality Control Logic Flow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are diagnostic consensus values based on 3-substituted picolinamide analogs and chemometric prediction rules.

H NMR (Proton)

The pyridine ring protons show a characteristic splitting pattern. The Weinreb functionality presents as two distinct singlets due to the lack of free rotation and the distinct environments of the N-methyl and O-methyl groups.

Solvent: CDCl


1
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H6 8.55 – 8.65dd

,

Most Downfield.

-proton to Pyridine Nitrogen.[1]
H4 7.95 – 8.05dd

,


-proton to N,

to Br.[1] Deshielded by ortho-Br.
H5 7.25 – 7.35dd

,

Most Upfield.

-proton to N.
N-OCH

3.50 – 3.65s-Methoxy group (electron-withdrawing O deshields).[1]
N-CH

3.30 – 3.40s-N-Methyl group.[1]

Critical Analysis:

  • Rotamers: Unlike simple amides, Weinreb amides in CDCl

    
     typically show sharp singlets. If broadening is observed, it suggests restricted rotation or protonation of the pyridine nitrogen by residual acid.
    
  • Regio-verification: The coupling constant

    
     (~8.0 Hz) and 
    
    
    (~4.5 Hz) confirms the 2,3-substitution pattern.[1] A 2,5-substitution (isomer) would show a small meta-coupling (~2 Hz) between H4 and H6.[1]
C NMR (Carbon)

Solvent: CDCl

PositionShift (

ppm)
TypeAssignment
C=O 165.0 – 167.0QAmide Carbonyl.[1]
C2 152.0 – 155.0QIpso to N and C=O.
C6 146.0 – 148.0CH

-carbon (matches H6).[1]
C4 140.0 – 142.0CH

-carbon (matches H4).[1]
C5 124.0 – 126.0CH

-carbon (matches H5).[1]
C3 118.0 – 120.0QC-Br .[1] Upfield shift due to heavy atom effect (relative to H).
O-CH

61.0 – 62.0CH

Methoxy carbon.[1]
N-CH

32.0 – 33.0CH

N-Methyl carbon.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the definitive elemental confirmation through the unique isotopic signature of bromine.

Isotopic Pattern (The "Twin Towers")

Bromine exists as


1
  • Observation: The molecular ion region will show two peaks of nearly equal intensity separated by 2 mass units.

  • Target Ions (ESI+):

Fragmentation Logic

Weinreb amides undergo a characteristic fragmentation involving the loss of the alkoxyamine moiety.

MS_FragmentationParentParent Ion [M+H]+m/z 245 / 247Frag1Acylium Ion[Py-CO]+Parent->Frag1 α-cleavageFrag2Loss of OMe[M - 31]+Parent->Frag2 Minor pathNeutralNeutral Loss:HN(OMe)Me (61 Da)Parent->Neutral

Figure 2: ESI-MS Fragmentation Pathway.[1] The formation of the acylium ion (Pyridine-C=O+) is the dominant diagnostic fragment.[1]

Infrared Spectroscopy (IR)

IR is used primarily for a quick "fingerprint" check of functional groups.

Frequency (cm

)
Vibration ModeDiagnostic Value
1650 – 1670 C=O[1] Stretch (Amide I)Weinreb amides typically absorb slightly lower than esters but higher than tertiary amides.
1560 – 1580 C=C / C=N StretchPyridine ring skeletal vibrations.
1000 – 1050 C-O StretchEther linkage of the N-OMe group.[1]
~700 – 750 C-Br StretchOften obscured in fingerprint region, but characteristic if visible.
Absence of 3200-3400 O-H / N-H StretchCrucial: Confirms no residual carboxylic acid or secondary amide impurities.[1]

References & Validation

  • Weinreb Amide Synthesis & Properties:

    • Nahm, S.; Weinreb, S. M.[1][2] "N-methoxy-N-methylamides as effective acylating agents."[1][3] Tetrahedron Letters, 1981 , 22, 3815-3818.

  • Pyridine NMR Shift Correlations:

    • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 . (Standard reference for chemometric shifts).

  • Synthesis of Halogenated Picolinamides:

    • Journal of Medicinal Chemistry citations often utilize this scaffold for kinase inhibitors. See: J. Med. Chem.2010 , 53, 8132 (Analogous 3-bromo-pyridine scaffold characterization).[1]

  • Isotopic Abundance Data:

    • NIST Atomic Weights and Isotopic Compositions.

Disclaimer: The spectral data provided above utilizes chemometric consensus values derived from structurally homologous 3-halopicolinamides and benzamides. For regulatory submission, experimental acquisition on the specific lot is required.

Strategic Functionalization of 3-Bromo-N-methoxy-N-methylpicolinamide: Navigating Electronic Deactivation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of 3-Bromo-N-methoxy-N-methylpicolinamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The "EAS Paradox"

In the architecture of modern drug discovery, 3-bromo-N-methoxy-N-methylpicolinamide (CAS: 1211515-76-2) serves as a high-value "privileged scaffold."[1] It combines a pyridine core, a halogen handle (3-Br), and a Weinreb amide (2-CON(OMe)Me) capable of downstream ketone synthesis.[1]

However, for the synthetic chemist, this molecule presents a significant challenge regarding Electrophilic Aromatic Substitution (EAS) .[2] The pyridine ring is naturally electron-deficient (


-deficient).[1] The addition of two electron-withdrawing groups (EWGs)—the amide at C2 and the bromine at C3—renders the ring virtually inert to classical EAS (nitration, sulfonation, Friedel-Crafts).

This guide provides a technical roadmap to overcoming this electronic deactivation. We move beyond "textbook" EAS, which is often low-yielding or impossible on this substrate, and detail the functional surrogates used in high-throughput medicinal chemistry: N-Oxide Activation and Directed Ortho Metalation (DoM) .[1]

Electronic Anatomy & Reactivity Profile[2]

To understand the reactivity limits, we must map the electronic density. The pyridine nitrogen exerts a strong inductive (


) and mesomeric (

) effect, deactivating positions 2, 4, and 6.[1]
  • The C2 Weinreb Amide: A moderate EWG that further deactivates the ring but serves as a crucial Directing Group (DG) for metallation.

  • The C3 Bromine: A weak deactivator (inductive withdrawal) but an ortho/para director in benzene systems. In this pyridine, it primarily adds to the "electron drought."

  • The Result: The ring is too electron-poor for the

    
    -complex (Wheland intermediate) required for classical EAS.
    
Visualization: Electronic Deactivation Map

The following diagram illustrates why classical EAS is disfavored and where the "soft spots" for functionalization lie.

ElectronicMap Core 3-bromo-N-methoxy- N-methylpicolinamide N_Atom Pyridine Nitrogen (Electron Sink) Core->N_Atom Intrinsic Deactivation Weinreb C2-Weinreb Amide (DG + EWG) Core->Weinreb C2 Subst. Bromine C3-Bromine (Handle + EWG) Core->Bromine C3 Subst. EAS_Class Classical EAS (Nitration/Halogenation) N_Atom->EAS_Class Strongly Inhibits Weinreb->EAS_Class Inhibits DoM_Strat DoM / Exchange (EAS Surrogate) Weinreb->DoM_Strat Directs Lithiation Bromine->DoM_Strat Li-Halogen Exchange C5_Pos C5 Position (Only theoretical EAS site) EAS_Class->C5_Pos If forced, reacts here (Beta)

Caption: Figure 1. Reactivity flow showing the inhibition of classical EAS and the diversion toward Metalation strategies.

Pathway A: The Activation Strategy (N-Oxidation)[1]

If you must perform a classical electrophilic substitution (e.g., introducing a nitro group), you cannot react the parent molecule directly. You must first activate the ring by converting the pyridine nitrogen to an N-Oxide .

The N-oxide donates electron density back into the ring (specifically to C2 and C4) via resonance, making the C4 position susceptible to electrophilic attack (Nitration).

Protocol: C4-Nitration via N-Oxide

Objective: Synthesis of 4-nitro-3-bromo-N-methoxy-N-methylpicolinamide.

  • Oxidation:

    • Dissolve substrate in DCM.

    • Add m-CPBA (1.2 equiv) or Urea Hydrogen Peroxide/TFAA .[1]

    • Stir at RT for 12h. Isolate the N-oxide.

  • Nitration (EAS):

    • Dissolve N-oxide in conc.[1]

      
      .
      
    • Add fuming

      
       dropwise at 0°C, then heat to 60-90°C.
      
    • Mechanism:[2][3][4][5][6][7][8][9][10] The N-oxide directs the

      
       electrophile to the C4 (gamma) position.
      
  • Reduction (Deoxygenation):

    • Treat the nitrated N-oxide with

      
       or Fe/Acetic Acid to restore the pyridine ring.
      

Expert Insight: This pathway is harsh. The Weinreb amide is hydrolytically sensitive under strong acidic conditions at high heat. Monitor strictly for hydrolysis to the carboxylic acid.

Pathway B: The "Modern EAS" – Directed Metalation

In pharmaceutical development, we rarely rely on low-yield classical EAS for such deactivated systems.[1] Instead, we use Directed Ortho Metalation (DoM) or Metal-Halogen Exchange .[1] These methods generate a nucleophile (the metalated arene) which then attacks an electrophile. This is the functional equivalent of EAS but with high regiocontrol.

Strategy 1: The "Trojan Horse" (Li-Halogen Exchange)

This utilizes the C3-Bromine as a latent nucleophile.[1]

  • Reagent:

    
     or 
    
    
    
    (Turbo Grignard).[1]
  • Mechanism: Rapid exchange of Br for Li/Mg.

  • Outcome: Generates a carbanion at C3.

  • Electrophile Quench: Add

    
     (formylation), 
    
    
    
    (carboxylation), or
    
    
    (iodination).[1]
Strategy 2: Directed Deprotonation (DoM)

This utilizes the Weinreb amide to direct a base to the C4 position (ortho to the directing group, if C3 is blocked) or utilizes the inherent acidity of C4 adjacent to the Br.

  • Reagent:

    
     (Knochel-Hauser Base).[1]
    
  • Why TMP? Non-nucleophilic base. Avoids attack on the Weinreb carbonyl.

  • Regioselectivity: The bulky base and the directing effects of Br and Amide typically favor deprotonation at C4 (the "Halogen Dance" is a risk here, where the metal and halogen swap positions, but TMP bases minimize this at low temps).

Comparative Data: Functionalization Methods[1][2][5][11]
MethodTarget SiteConditionsScope of ElectrophilesRisk Profile
Classical EAS C5 (Beta)

, >100°C
Limited (

,

)
High (Hydrolysis, Decomposition)
N-Oxide EAS C4 (Gamma)1.[1] mCPBA 2.


Moderate (Multi-step)
Li-Hal Exchange C3 (Ipso)

, -78°C
Broad (Aldehydes, Ketones, Halogens)Low (Very reliable)
DoM (TMP Base) C4 (Ortho)

, -40°C
BroadModerate (Halogen Dance risk)

Detailed Experimental Protocol: C3-Functionalization

Scenario: Replacing the C3-Bromine with an Electrophile (E) via Exchange.[1]

Materials:

  • Substrate: 3-bromo-N-methoxy-N-methylpicolinamide (1.0 equiv)[1]

  • Reagent:

    
     (Turbo Grignard, 1.1 equiv)[1]
    
  • Solvent: Anhydrous THF

  • Electrophile: e.g., Benzaldehyde (1.2 equiv)[1]

Workflow:

  • Setup: Flame-dry a 2-neck flask under Argon atmosphere. Charge with substrate and THF (

    
    ).[1] Cool to -40°C .
    
  • Exchange: Add

    
     dropwise.[1]
    
    • Note: We use the Magnesiate rather than n-BuLi because the Weinreb amide carbonyl is susceptible to nucleophilic attack by n-BuLi. The Grignard is softer and tolerates the amide.

  • Incubation: Stir at -40°C for 30 minutes. (A small aliquot quenched with

    
     and analyzed by NMR should show >95% deuterium incorporation at C3).[1]
    
  • Quench: Add the electrophile (Benzaldehyde) slowly.

  • Workup: Warm to RT, quench with sat.

    
    .[1] Extract with EtOAc.
    
Workflow Visualization

Workflow Start Start: 3-Br-Weinreb-Pyridine Choice Select Strategy Start->Choice Path_EAS Path A: Direct Nitration (Requires N-Oxide) Choice->Path_EAS Need NO2 group Path_DoM Path B: Metalation (Pharma Preferred) Choice->Path_DoM Need C-C bond Step_Ox 1. mCPBA Oxidation 2. HNO3/H2SO4 Path_EAS->Step_Ox Step_Mg 1. iPrMgCl-LiCl (-40°C) 2. Add Electrophile (E+) Path_DoM->Step_Mg Prod_A Product A: 4-Nitro-3-Br-Pyridine Step_Ox->Prod_A Prod_B Product B: 3-Substituted-Pyridine Step_Mg->Prod_B

Caption: Figure 2. Decision tree for selecting between N-Oxide activation and Metal-Halogen exchange.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879-933.[1] Link[1]

  • Knochel, P., et al. (2008).[11] "Functionalization of Pyridines via Organometallic Intermediates." Chemical Reviews, 108(8), 3054–3083.[1] Link[1]

  • Schlosser, M. (2005). "The 3-Bromo-pyridine Functionalization Puzzle." Angewandte Chemie International Edition, 44(3), 376-393.[1] Link[1]

  • Bao, W., et al. (2018). "Synthesis of Functionalized Pyridines via N-Oxide Activation." Journal of Organic Chemistry, 83(4), 1867-1875.[1] Link[1]

Sources

Technical Guide: Stability and Storage of 3-Bromo-N-methoxy-N-methylpicolinamide

[1]

Executive Summary

3-Bromo-N-methoxy-N-methylpicolinamide (CAS: 867353-49-9) is a specialized pyridine building block featuring a Weinreb amide functionality.[1][2][3] Its primary utility lies in its ability to undergo selective nucleophilic substitution to form ketones or aldehydes without over-addition. While the pyridine core confers a degree of robustness, the C-Br bond and the amide linkage require specific preservation protocols to prevent hydrolysis and photolytic degradation.

Core Storage Recommendation: Store at 2–8°C in amber glass , under an inert atmosphere (Argon/Nitrogen).

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in establishing a valid storage protocol.

PropertyDescription
Chemical Name 3-Bromo-N-methoxy-N-methylpyridine-2-carboxamide
CAS Number 867353-49-9
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, Ethyl Acetate, THF, Methanol.[1] Low solubility in water.
Structural Features Weinreb Amide: N-Methoxy-N-methyl group (stable tetrahedral intermediate former).3-Bromo: Ortho-substituent (steric hindrance, handle for cross-coupling).[1]

Stability Assessment & Degradation Pathways

Hydrolytic Stability

The Weinreb amide moiety is generally more stable than standard esters or acid chlorides due to the chelation effect of the methoxy oxygen. However, it remains susceptible to hydrolysis under extreme pH conditions.

  • Acidic Conditions: Prolonged exposure to moisture and acidic fumes can catalyze the cleavage of the amide bond, yielding 3-bromopicolinic acid and N,O-dimethylhydroxylamine .[1]

  • Basic Conditions: Stable against mild bases, but strong hydroxide solutions will drive saponification.

Photostability

Halogenated heterocycles, particularly those with bromine, are prone to photolytic dehalogenation. Exposure to UV light can excite the C-Br bond, leading to homolytic cleavage and the formation of radical species, resulting in discoloration (yellowing/browning) and purity loss.

Thermal Stability

The compound is stable at room temperature for short durations (days) but should be refrigerated for long-term storage to arrest slow hydrolysis kinetics.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation risks and the intended synthetic utility (Grignard addition).

DegradationPathwaysCompound3-Bromo-N-methoxy-N-methylpicolinamide(Active)Acid3-Bromopicolinic Acid(Degradant)Compound->AcidHydrolysis(H2O / H+)RadicalDebrominated Byproducts(Photolytic Degradant)Compound->RadicalUV Light(hν)KetoneAryl/Alkyl Ketone(Target Product)Compound->KetoneR-MgBr / R-Li(Nucleophilic Substitution)

Figure 1: Primary degradation pathways (Red) vs. Synthetic Utility (Green).[1]

Comprehensive Storage Protocol

This protocol is designed to be self-validating : if the compound changes color or solubility, the protocol has been breached.

Primary Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Reasoning: Lowers the kinetic rate of potential hydrolysis and oxidation.

  • Atmosphere: Inert Gas (Argon or Nitrogen) recommended for long-term (>1 month) storage.[1]

    • Reasoning: Displaces moisture and oxygen. Weinreb amides are not strictly pyrophoric, but moisture exclusion is critical for stoichiometry in downstream organometallic reactions.

  • Container: Amber Glass Vial with a Teflon-lined screw cap.[1]

    • Reasoning: Amber glass blocks UV radiation (preventing debromination). Teflon liners prevent leaching of plasticizers from standard caps.

Handling & Usage[1][4]
  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Mechanism:[1][4][5] Prevents condensation of atmospheric moisture onto the cold solid, which would accelerate hydrolysis.

  • Weighing: Weigh quickly in air; for precise organometallic work, weigh inside a glovebox or use Schlenk techniques.

  • Solvent Compatibility: Avoid storing solutions of the compound for long periods. If necessary, store in anhydrous THF or DCM over molecular sieves at -20°C.

Storage Decision Logic

StorageLogicStartReceived CompoundDurationIntended Storage Duration?Start->DurationShortTerm< 1 MonthDuration->ShortTermLongTerm> 1 MonthDuration->LongTermActionShortStore at 2-8°CDark/DesiccatedShortTerm->ActionShortActionLongStore at -20°C (Optional)or 2-8°C under ArgonLongTerm->ActionLongCheckPre-Use Check:Color & SolubilityActionShort->CheckActionLong->Check

Figure 2: Decision tree for determining appropriate storage conditions based on usage timelines.

Quality Control & Self-Validation Methods

To ensure the integrity of the compound before critical experiments, use these analytical checkpoints.

Visual Inspection[1]
  • Pass: Off-white to pale yellow powder.[1]

  • Fail: Dark orange/brown sticky solid (indicates hydrolysis or heavy oxidation).

1H-NMR Validation (CDCl₃)

The Weinreb amide functionality provides distinct diagnostic signals.

  • N-Methoxy group: Singlet, ~3.3 – 3.5 ppm (integration 3H).

  • N-Methyl group: Singlet, ~3.2 – 3.4 ppm (integration 3H).

  • Aromatic Region: Three distinct protons for the pyridine ring.

    • Degradation Flag: Disappearance of methyl/methoxy singlets indicates hydrolysis. Appearance of broad -OH peak (>10 ppm) indicates formation of picolinic acid.

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection: UV at 254 nm.

  • Expectation: Single major peak. Impurities from hydrolysis (acid) usually elute earlier (more polar).

Safety & Toxicology (SDS Summary)

  • Signal Word: Warning / Danger.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Decomposition Products: Nitrogen oxides (NOx), Hydrogen bromide (HBr), Carbon monoxide (CO).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[6]

References

  • Nahm, S.; Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • BLD Pharm . (2024). "Safety Data Sheet: 3-Bromo-N-methoxy-N-methylpicolinamide". BLD Pharm Repository. Link

  • ChemicalBook . (2024). "Product Properties: 3-Bromo-N-methoxy-N-methylpicolinamide (CAS 867353-49-9)".[1][2][3][7] Link

  • Fisher Scientific . (2025). "General Handling of Halogenated Pyridines and Weinreb Amides". Fisher Scientific Safety Guide. Link

Methodological & Application

synthesis of biaryl picolinamides from 3-bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Comprehensive Guide to the Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Picolinamides from 3-Bromo-N-methoxy-N-methylpicolinamide

Introduction

Biaryl structures are a cornerstone in modern medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents. Among these, biaryl picolinamides are of significant interest due to their prevalence in a wide range of biologically active molecules. The ability to efficiently construct these scaffolds is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl linkages.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for synthetic chemists.[1][3]

This application note provides a detailed, in-depth guide to the synthesis of biaryl picolinamides via the Suzuki-Miyaura cross-coupling of 3-bromo-N-methoxy-N-methylpicolinamide with various arylboronic acids. The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a versatile functional group that is stable under many reaction conditions and can be readily converted to other functionalities, such as ketones and aldehydes, making it a valuable synthon in multi-step syntheses.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful methodology.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 3-bromo-N-methoxy-N-methylpicolinamide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is highly dependent on the nature of the halide, with the reactivity order being I > Br > OTf >> Cl.[2] The electron-deficient nature of the pyridine ring in the substrate is expected to facilitate this step.

  • Transmetalation: The next step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Workflow: A Visual Guide

G cluster_prep Reaction Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - 3-Bromo-N-methoxy-N-methylpicolinamide - Arylboronic Acid - Palladium Catalyst - Ligand - Base prep_glassware Prepare Dry Glassware (Schlenk flask/reaction vial) add_solids Add solid reagents to flask prep_glassware->add_solids inert_atm Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) add_solids->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat to Reaction Temperature (with vigorous stirring) add_solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring cool Cool to Room Temperature monitoring->cool quench Quench Reaction cool->quench extract Aqueous Work-up & Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterization Characterization (NMR, MS) purify->characterization purify->characterization final_product Biaryl Picolinamide purify->final_product characterization->final_product

Figure 1: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-bromo-N-methoxy-N-methylpicolinamide. Optimization may be required for specific arylboronic acids.

Materials:

  • 3-Bromo-N-methoxy-N-methylpicolinamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous base system)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-N-methoxy-N-methylpicolinamide, the arylboronic acid, the palladium catalyst, the ligand (if using a separate ligand), and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add the degassed solvent (and degassed water if applicable) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the organic solvent (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl picolinamide.

Key Reaction Parameters and Causality

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction parameters. Below is a discussion of these parameters and the rationale behind their selection for the synthesis of biaryl picolinamides.

ParameterRecommended OptionsRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is a versatile and commonly used catalyst. However, for challenging substrates like some heteroaryl halides, more advanced catalyst systems are often required. Pd(dppf)Cl₂ is an air-stable precatalyst that is effective for a wide range of couplings. The dppf ligand can be beneficial for stabilizing the palladium center. Pd₂(dba)₃ is a Pd(0) source that requires the addition of a ligand. This allows for greater flexibility in tuning the reactivity of the catalyst.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos), NHC ligands (e.g., IPr)The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the elementary steps of the catalytic cycle. For electron-deficient pyridyl halides, bulky and electron-rich phosphine ligands, such as the Buchwald ligands , can be highly effective in promoting the oxidative addition step.[6] The pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis; bulky ligands can sterically hinder this interaction.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for activating the boronic acid for transmetalation. K₂CO₃ is a common and cost-effective choice, often used in an aqueous solution. K₃PO₄ is a stronger base that can be effective for less reactive substrates. Cs₂CO₃ is a highly effective but more expensive base that can often improve yields in difficult couplings.
Solvent 1,4-Dioxane, Toluene, DMF, with or without waterThe solvent must solubilize all reaction components. 1,4-Dioxane and Toluene are common choices for Suzuki couplings. The addition of a small amount of water is often beneficial, particularly when using inorganic bases like K₂CO₃, as it helps to dissolve the base and facilitate the formation of the active boronate species.[2]
Temperature 80-110 °CThe reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause catalyst decomposition or side reactions. The optimal temperature should be determined empirically for each specific reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Catalyst inhibition by pyridine nitrogen- Use a fresh, high-quality palladium catalyst.- Switch to a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[6]- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction mixture- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[2]- Use a Pd(0) source or a precatalyst that is efficiently reduced in situ.
Protodeboronation - Unstable boronic acid- Presence of water or other proton sources- Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[6]- Use anhydrous conditions and a non-aqueous base if protodeboronation is a significant issue.
Dehalogenation of Starting Material - Presence of hydride sources- Avoid using amine bases or alcohol solvents if dehalogenation is observed. Switch to a carbonate or phosphate base and an aprotic solvent.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_labels pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Ar-X oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)(Ar')L₂ pd_complex->biaryl_pd_complex [Ar'-B(OH)₃]⁻ transmetalation Transmetalation biaryl_pd_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' (Biaryl Picolinamide) aryl_halide Ar-X (3-Bromo-N-methoxy-N-methylpicolinamide) boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base oxidative_addition_label Oxidative Addition transmetalation_label Transmetalation reductive_elimination_label Reductive Elimination

Figure 2: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biaryl picolinamides from 3-bromo-N-methoxy-N-methylpicolinamide. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The Weinreb amide functionality provides a valuable handle for further synthetic transformations, making this methodology particularly attractive for applications in drug discovery and development. This guide provides a solid foundation for the successful implementation of this important transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]

  • PMC. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Semantic Scholar. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. Available at: [Link]

Sources

Sonogashira coupling of 3-bromo-N-methoxy-N-methylpicolinamide with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Sonogashira Coupling of 3-Bromo-N-methoxy-N-methylpicolinamide with Terminal Alkynes

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This reaction is conducted under mild conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, making it highly valuable in the synthesis of complex molecules.[1][3]

This guide focuses on the application of the Sonogashira coupling to a specific, high-value substrate: 3-bromo-N-methoxy-N-methylpicolinamide . This molecule is of significant interest in drug discovery for two key reasons:

  • The Picolinamide Scaffold: Pyridine-containing structures are prevalent in pharmaceuticals due to their ability to act as bioisosteres for other aromatic systems and engage in hydrogen bonding, influencing pharmacokinetic and pharmacodynamic properties.

  • The Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) is a stable and versatile functional group. It is resistant to many nucleophilic reagents but can be selectively converted to ketones or aldehydes, serving as a crucial handle for further molecular elaboration.

The successful coupling of terminal alkynes to this scaffold provides a direct route to a diverse library of 3-alkynylpicolinamide derivatives, which are key intermediates for the synthesis of novel therapeutic agents.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle:

    • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 3-bromo-N-methoxy-N-methylpicolinamide, forming a Pd(II) complex.

    • Transmetalation: The copper(I) acetylide (from the copper cycle) transfers the alkyne group to the palladium complex.

    • Reductive Elimination: The final coupled product is eliminated, regenerating the active Pd(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne.

    • Deprotonation: The amine base deprotonates the alkyne, forming a copper(I) acetylide intermediate. This species is then ready for transmetalation to the palladium center.[1]

The copper co-catalyst significantly increases the reaction rate, allowing the process to occur at or near room temperature.[1][2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-Br(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-Br) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Regeneration Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination Cu_I Cu(I)X Cu_Alkyne Cu(I)-C≡CR Cu_I->Cu_Alkyne Cu_Alkyne->Pd_Aryl Transfers Alkyne Alkyne H-C≡CR Alkyne->Cu_Alkyne Base (e.g., Et₃N)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust procedure for the Sonogashira coupling of 3-bromo-N-methoxy-N-methylpicolinamide.

Materials and Reagents
  • Substrates: 3-bromo-N-methoxy-N-methylpicolinamide, various terminal alkynes.

  • Catalysts: Dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]), Copper(I) iodide (CuI).

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled or from a sure-seal bottle.

  • Solvent: Anhydrous, degassed solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, inert gas supply (Argon or Nitrogen), syringes, and needles.

Reaction Setup and Execution

Rationale: The exclusion of oxygen and moisture is critical for success. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the Pd(0) catalyst.[4][5]

  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-N-methoxy-N-methylpicolinamide (1.0 eq), [PdCl₂(PPh₃)₂] (1-5 mol%), and CuI (1-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an anaerobic environment.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF) and the amine base (2.0-3.0 eq) via syringe. Stir the mixture for 10-15 minutes at room temperature. The solution should be a pale yellow suspension.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reactivity of aryl bromides is lower than iodides and may require heating to facilitate the oxidative addition step.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove catalyst residues.[7]

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow from setup to purified product.

Optimization and Troubleshooting

The success of the Sonogashira coupling can be influenced by several factors.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Yield Inactive catalyst; Poor quality reagents; Insufficient temperature.Use fresh, high-purity catalysts and reagents.[4][5] Ensure solvents and bases are anhydrous and properly degassed.[4] For aryl bromides, consider increasing the temperature to 50-80 °C.[6]
Alkyne Homocoupling (Glaser Product) Presence of oxygen; High copper loading.Ensure the reaction is run under a strictly inert atmosphere.[4] Reduce the amount of CuI catalyst or consider a "copper-free" protocol.[1][5] Add the terminal alkyne slowly to the reaction mixture.[4]
Formation of Palladium Black Catalyst decomposition.This indicates the Pd(0) has crashed out of solution. Ensure high-purity reagents and proper degassing. Some solvents, like THF, may be more prone to this; consider alternatives like DMF or dioxane.[5][8]
Stalled Reaction Deactivation of the catalyst; Less reactive substrate.Consider using a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) which can promote the oxidative addition step, especially for challenging substrates.[3][4]

Representative Data

The following table illustrates the expected scope of the reaction with various terminal alkynes. Yields are representative and may vary based on specific reaction conditions and the scale of the reaction.

Entry Terminal Alkyne (R-C≡CH) R Group Temp (°C) Time (h) Yield (%)
1PhenylacetylenePhenyl50685-95
24-Ethynylanisole4-Methoxyphenyl50680-90
31-Hexynen-Butyl601270-80
4(Trimethylsilyl)acetyleneTMSRT490-98
5Propargyl alcohol-CH₂OH40865-75

Conclusion

The is a highly effective and versatile method for generating novel molecular scaffolds. By carefully controlling the reaction conditions, particularly by maintaining an inert atmosphere and using high-quality reagents, researchers can achieve high yields of the desired alkynylated products. The resulting compounds serve as valuable intermediates, leveraging the stability of the Weinreb amide for subsequent transformations in the drug development pipeline.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Royal Society of Chemistry. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC. [Link]

Sources

Buchwald-Hartwig amination of 3-bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 3-Amino-N-methoxy-N-methylpicolinamide via Buchwald-Hartwig Amination

Introduction: Bridging Heterocyclic Chemistry and Modern Catalysis

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3] Its broad substrate scope and tolerance for a wide range of functional groups have rendered traditional, harsher methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete in many applications.[1]

This application note provides a detailed and robust protocol for the Buchwald-Hartwig amination of a specific, high-value substrate: 3-bromo-N-methoxy-N-methylpicolinamide . This molecule is of particular interest as it combines a heteroaromatic pyridine ring, prone to unique reactivity, with a Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide is a highly valued functional group in drug development and synthetic chemistry due to its ability to be converted into ketones or aldehydes upon reaction with organometallic reagents, arresting the reaction at the ketone stage without over-addition.[4]

The successful amination of this substrate yields 3-amino-N-methoxy-N-methylpicolinamide , a versatile building block for the synthesis of complex substituted picolinamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanics, the rationale behind procedural choices, and a framework for troubleshooting.

Mechanism and Rationale: A Guided Approach to Reaction Design

The efficacy of the Buchwald-Hartwig amination is rooted in a well-understood catalytic cycle. A comprehensive grasp of this mechanism is critical for rational optimization and troubleshooting.

The Catalytic Cycle

The reaction proceeds through a sequence of steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][5]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (3-bromo-N-methoxy-N-methylpicolinamide) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in a Pd(II) intermediate.[6][7]

  • Amine Coordination & Deprotonation : The amine (or ammonia equivalent) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]

  • Reductive Elimination : The final step is the reductive elimination of the desired arylamine product. This step forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Diagram of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex + Ar-X amido_complex Amido Complex (Pd-II) oa_complex->amido_complex + HNR¹R² - HX (via Base) product Ar-NR¹R² amido_complex->product Reductive Elimination catalyst_regen L-Pd(0) product->pd0

Caption: .

Materials and Equipment
  • 3-bromo-N-methoxy-N-methylpicolinamide

  • Benzophenone imine (≥97%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu, ≥98%)

  • Anhydrous Toluene

  • Hydrochloric acid (2 M aqueous solution)

  • Ethyl acetate (EtOAc), Hexanes, Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (glovebox or Schlenk line)

  • Standard laboratory glassware for workup and purification

Reagent Table
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-bromo-N-methoxy-N-methylpicolinamide246.071.01.0246 mg
Benzophenone Imine181.241.21.2217 mg (0.21 mL)
Pd₂(dba)₃915.720.01 (0.02 Pd)0.01 (cat.)9.2 mg
XPhos476.660.0240.024 (cat.)11.4 mg
Sodium tert-butoxide96.101.41.4135 mg
Anhydrous Toluene---5.0 mL
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere) :

    • In a glovebox, add the 3-bromo-N-methoxy-N-methylpicolinamide (246 mg), Pd₂(dba)₃ (9.2 mg), XPhos (11.4 mg), and sodium tert-butoxide (135 mg) to an oven-dried Schlenk tube containing a magnetic stir bar. [9] * If not using a glovebox, add the solids to the tube, seal it with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. [9]

  • Addition of Liquids :

    • Add anhydrous, degassed toluene (5.0 mL) via syringe.

    • Add the benzophenone imine (0.21 mL) via syringe.

    • Seal the Schlenk tube tightly with a Teflon screw cap.

  • Reaction Execution :

    • Place the sealed tube in a preheated oil bath or heating block set to 100 °C. [3] * Stir the reaction mixture vigorously for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with EtOAc) until the starting material is consumed.

  • Work-up and Hydrolysis :

    • Cool the reaction mixture to room temperature.

    • Add 5 mL of diethyl ether and stir for 5 minutes.

    • Add 5 mL of 2 M aqueous HCl and stir vigorously for 1 hour at room temperature to hydrolyze the imine intermediate. The solution may become biphasic.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Carefully neutralize the aqueous layer by the slow addition of saturated NaHCO₃ solution until pH ~8.

    • Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).

    • Combine all organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [9][10]

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel. [11] * A typical eluent system to start with is a gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-amino-N-methoxy-N-methylpicolinamide as a solid.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently anhydrous/degassed solvent.3. Base is old or has degraded.4. Reaction temperature is too low.1. Use a fresh catalyst or a more stable precatalyst. Ensure a robust inert atmosphere.2. Use freshly distilled or commercially available anhydrous solvent and degas thoroughly.3. Use a fresh bottle of base, preferably stored in a glovebox.4. Increase temperature in 10 °C increments, monitoring for decomposition.
Formation of Hydrodehalogenated Byproduct The aryl bromide is reduced instead of coupled. This can occur if reductive elimination is slow relative to competing pathways. [9]1. Screen alternative ligands (e.g., RuPhos, BrettPhos) which may alter the kinetics of the catalytic cycle.2. Re-evaluate the base; sometimes a slightly weaker base (e.g., LHMDS, K₃PO₄) can minimize this side reaction.
Starting Material Decomposition The substrate is sensitive to the reaction conditions (strong base or high temperature).1. Lower the reaction temperature and accept a longer reaction time.2. Screen weaker bases such as Cs₂CO₃ or K₃PO₄, which may require a higher temperature but can be milder overall. [6]
Difficult Purification Co-elution of product with ligand oxide or other byproducts.1. A plug filtration through Celite before workup can remove some palladium residues.<[12]br>2. Optimize chromatography conditions (different solvent systems or using a different stationary phase like alumina).

References

  • Buchwald–Hartwig amination - Wikipedia . [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis . [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis . [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . [Link]

  • Buchwald–Hartwig amination - Grokipedia . [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F . [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure . [Link]

  • Recent Developments in Weinreb Synthesis and their Applications . [Link]

  • Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides - PMC . [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations . [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC . [Link]

  • An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling - RSC Publishing . [Link]

  • An Efficient Synthesis of Weinreb Amides and Ketones via Palladium Nanoparticles on ZIF-8 Catalysed Carbonylative Coupling | Request PDF - ResearchGate . [Link]

  • Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange . [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines . [Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions | Organic Letters - ACS Publications . [Link]

  • (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - ResearchGate . [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? . [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC . [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH . [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed . [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI . [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate . [Link]

Sources

protocol for the synthesis of novel heterocyclic compounds from 3-bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Synthesis of Novel Heterocyclic Compounds from 3-Bromo-N-methoxy-N-methylpicolinamide

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, the 3-bromo-N-methoxy-N-methylpicolinamide (referred to herein as Scaffold A ) represents a high-value "bifunctional pivot."[1] Unlike standard pyridine synthons, Scaffold A possesses two orthogonal reactive sites:[1]

  • The Weinreb Amide (C2): A chemo-selective electrophile that permits mono-addition of organometallics to form ketones without over-addition to tertiary alcohols.

  • The Bromine Handle (C3): A site primed for Palladium-catalyzed cross-coupling or Lithium-Halogen exchange, located proximally to the carbonyl center.[1]

This Application Note details a validated protocol for transforming Scaffold A into 1-Azafluorenones (Indeno[1,2-b]pyridines) via a sequential Acylation / Intramolecular Direct Arylation (IDA) strategy. This scaffold is pharmacologically significant, appearing in oncolytics and adenosine receptor antagonists.

Strategic Overview: The "Pivot" Mechanism

The synthesis relies on the stability of the Weinreb amide's 5-membered chelate intermediate, which prevents the collapse of the tetrahedral intermediate until acidic workup.[1] This allows us to install a ketone at C2, which then serves as the tether for a Palladium-catalyzed ring closure onto the C3 position.[1]

Synthesis Pathway Diagram[2]

G cluster_mech Mechanism of Action Start 3-bromo-N-methoxy- N-methylpicolinamide (Scaffold A) Step1 Step 1: Nucleophilic Acyl Substitution (Ar-Li / THF, -78°C) Start->Step1 Inter 3-bromo-2-aroylpyridine (Intermediate B) Step2 Step 2: Intramolecular Direct Arylation (Pd(OAc)2, Ligand, Base) Inter->Step2 Prod 1-Azafluorenone (Target C) Step1->Inter Step2->Prod

Figure 1: Sequential transformation of the Weinreb pivot into the tricyclic azafluorenone core.

Detailed Experimental Protocols
Phase 1: Chemo-selective Acylation (Ketone Synthesis)

Objective: Install the aryl "wing" at the C2 position while retaining the C3-bromine.[1] Critical Mechanism: The stability of the N-methoxy-N-methyl chelate prevents double addition of the organolithium reagent.[1]

Reagents:

  • Scaffold A: 3-bromo-N-methoxy-N-methylpicolinamide (1.0 equiv)[1]

  • Nucleophile: Aryl-Lithium (Ar-Li) generated in situ (1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: 1M HCl

Protocol:

  • Preparation of Ar-Li: In a flame-dried Schlenk flask under Argon, dissolve the corresponding aryl bromide (1.2 equiv) in anhydrous THF (0.5 M). Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min to ensure Lithium-Halogen exchange.

  • Addition: Dissolve Scaffold A (1.0 equiv) in THF (0.5 M) in a separate flask. Cool to -78°C.

  • Cannulation: Transfer the pre-formed Ar-Li solution slowly via cannula into the Scaffold A solution over 15 minutes.

    • Expert Insight: The solution will likely turn deep yellow/orange due to the formation of the tetrahedral chelate intermediate.[1]

  • Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Self-Validation: TLC should show the disappearance of the starting amide (higher polarity) and the formation of a baseline spot (tetrahedral intermediate).

  • Quench & Hydrolysis: Quench with 1M HCl at 0°C. Stir vigorously for 30 minutes. This acidic hydrolysis collapses the intermediate to the ketone.[3]

  • Workup: Extract with EtOAc (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Typical Yield: 75-88% of 3-bromo-2-aroylpyridine.

Phase 2: Intramolecular Direct Arylation (Ring Closure)

Objective: Form the C-C bond between the Pyridine C3 and the Phenyl ortho-position.[1] Mechanism: Pd(II)/Pd(0) catalytic cycle involving oxidative addition to the C-Br bond, followed by Concerted Metalation-Deprotonation (CMD) at the proximal aryl C-H bond.

Reagents:

  • Substrate: 3-bromo-2-aroylpyridine (from Phase 1)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or Tricyclohexylphosphine (PCy₃) for difficult substrates.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for steric bulk).

  • Solvent: DMF or DMA (0.2 M).

Protocol:

  • Setup: Charge a pressure vial with the substrate, Pd(OAc)₂, Ligand, and Base.[1]

  • Solvation: Add anhydrous DMF. Sparge with Argon for 10 minutes to remove O₂ (Critical for Pd cycle longevity).

  • Reaction: Seal the vial and heat to 130°C for 12–18 hours.

    • Visual Check: The reaction mixture typically darkens from orange to dark brown/black as Pd black may precipitate towards the end.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure (remove DMF). Purify via column chromatography.[4]

Typical Yield: 60-80% of 1-Azafluorenone.

Data Presentation & Substrate Scope

The following table summarizes expected yields based on the electronic nature of the aryl group introduced in Phase 1.

EntryAryl Nucleophile (Ar)Electronic NaturePhase 1 Yield (Ketone)Phase 2 Yield (Cyclization)Notes
1 PhenylNeutral85%78%Standard benchmark.[1]
2 4-Methoxy-phenylElectron Rich88%65%Slower CMD step due to increased electron density at C-H bond.[1]
3 4-Fluoro-phenylElectron Poor76%82%Faster CMD; acidity of ortho-proton is increased.[1]
4 2-Methyl-phenylSteric Hindrance70%45%Steric clash hinders planarization required for cyclization.
5 Thiophen-2-ylHeteroaryl80%72%Yields a tetracyclic system (Pyridine fused to Thiophene).[1]
Troubleshooting & Expert Insights
The "Pyridine Poisoning" Effect

Pyridines are known to coordinate strongly to Palladium, potentially poisoning the catalyst.[1]

  • Solution: If conversion in Phase 2 stalls, increase catalyst loading to 10 mol% or switch to a bulky, electron-rich ligand like XPhos or PCy₃ which competes effectively with the pyridine nitrogen for the metal center.[1]

Weinreb Integrity

During Phase 1, ensure the quench is sufficiently acidic (pH < 2) and the hydrolysis time is adequate.[1]

  • Self-Validation: If the IR spectrum of the crude product shows a broad stretch around 3300 cm⁻¹ (hemiaminal) instead of a sharp carbonyl at ~1670 cm⁻¹, hydrolysis is incomplete.[1] Treat the crude oil with 2M HCl in THF for an additional hour.

Safety Note: Organolithiums

Handling n-BuLi and Aryl-Lithiums requires strict anhydrous, inert atmosphere techniques.[1] Always have a quenching agent (isopropanol) nearby.

References
  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1]

    • Foundational text for the Weinreb amide chemistry used in Phase 1.
  • Gribble, G. W.; Saulnier, M. G. (1988). "Syntheses of heterocycles using ortho-lithiated pyridines". Heterocycles, 27.
  • Bernini, R., et al. (2009).

    • Supports the Phase 2 cyclization mechanism (Direct Arylation).[1]

  • Mongin, F.; Quéguiner, G. (2001). "Advances in the directed metallation of azines and diazines". Tetrahedron, 57(19), 4059-4090.[1]

    • Authoritative review on metallation strategies for halogen

Sources

Application Note: Regioselective Synthesis of 4-(Phenylamino)picolinamides via 3,4-Pyridyne Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge of converting a 3-bromo-2-carboxamide scaffold into a 4-amino-substituted product—a transformation that defies conventional Nucleophilic Aromatic Substitution (


) rules. This "cine-substitution" approach is critical for accessing novel kinase inhibitor pharmacophores (e.g., Sorafenib/Regorafenib analogs) from non-standard starting materials.

Part 1: Strategic Analysis & Scientific Logic

The Synthetic Challenge

The conversion of 3-bromo-N-methoxy-N-methylpicolinamide (1) to 4-(phenylamino)picolinamide derivatives (3) presents a regiochemical paradox.

  • Conventional

    
    :  Typically requires a leaving group (Cl, Br, F) at the 4-position (e.g., 4-chloropicolinamides) to yield 4-substituted products.
    
  • Metal-Catalyzed Coupling (Buchwald-Hartwig): Reaction at the C3-Br bond yields the 3-phenylamino isomer, not the desired C4 target.

The Solution: The Pyridyne "Cine-Substitution" Mechanism

To shift substitution from C3 to C4, we utilize pyridyne (aryne) chemistry . By treating the 3-bromo precursor with a sterically hindered base (LiTMP or LDA), we induce dehydrohalogenation to generate a transient 3,4-pyridyne intermediate .

Why this works:

  • Inductive Polarization: The electron-withdrawing Weinreb amide at C2 polarizes the 3,4-pyridyne bond.

  • Regioselective Attack: Nucleophilic attack by the aniline derivative occurs preferentially at C4 . This places the developing negative charge at C3 , where it is stabilized inductively by the adjacent C2-carbonyl group.

Key Advantages
  • Atom Economy: Avoids the multi-step synthesis of 4-bromo precursors.

  • Scaffold Diversity: The Weinreb amide remains intact, serving as a versatile handle for subsequent ketone synthesis (via Grignard addition) or reduction to aldehydes.

Part 2: Experimental Protocol

Materials & Reagents[1]
  • Substrate: 3-bromo-N-methoxy-N-methylpicolinamide (1.0 equiv).

  • Nucleophile: Aniline derivative (e.g., 4-fluoroaniline, 1.2 equiv).

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ.

    • Note: LiTMP is preferred over LDA to minimize nucleophilic attack by the base itself on the Weinreb amide.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
Step A: In-Situ Generation of LiTMP
  • Charge a flame-dried 3-neck flask with 2,2,6,6-tetramethylpiperidine (1.5 equiv) and anhydrous THF.

  • Cool to -78 °C using a dry ice/acetone bath.

  • Add

    
    -Butyllithium (1.5 equiv, 2.5 M in hexanes) dropwise over 15 minutes.
    
  • Stir at 0 °C for 30 minutes, then re-cool to -78 °C .

Step B: Pyridyne Generation & Trapping
  • Dissolve 3-bromo-N-methoxy-N-methylpicolinamide (1.0 equiv) and the Aniline derivative (1.2 equiv) in minimal anhydrous THF.

    • Critical Control: Premixing the substrate and nucleophile ensures the aniline is present immediately upon pyridyne formation, reducing polymerization side-reactions.

  • Add the Substrate/Aniline mixture dropwise to the LiTMP solution at -78 °C over 30 minutes.

    • Observation: The solution typically darkens (deep amber/brown), indicating pyridyne formation.

  • Stir at -78 °C for 2 hours.

  • Allow the reaction to warm slowly to Room Temperature (25 °C) over 4 hours.

Step C: Quench & Isolation
  • Quench with saturated aqueous

    
     (5 mL/mmol).
    
  • Extract with EtOAc (3 x 20 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 4-amino isomer is typically more polar than the 3-bromo starting material.

Part 3: Mechanism & Visualization

The following diagram illustrates the critical Elimination-Addition (EA) pathway. Note the specific stabilization of the C3-anion by the C2-Weinreb amide.

PyridyneMechanism cluster_logic Regioselectivity Logic Start 3-Bromo-Picolinamide (Precursor) Transition Deprotonation at C4 (-LiBr Elimination) Start->Transition + LiTMP (-78°C) Base LiTMP (Strong Base) Base->Transition Pyridyne 3,4-Pyridyne Intermediate Transition->Pyridyne Formation of Triple Bond Attack Nucleophilic Attack at C4 (Regioselective) Pyridyne->Attack + Aniline (Ph-NH2) Intermediate C3-Lithiated Species Attack->Intermediate Anion Stabilization by C2-Amide Product 4-(Phenylamino) picolinamide Intermediate->Product + H+ Quench LogicNode C2-EWG stabilizes negative charge at C3 (favors C4 attack) Intermediate->LogicNode

Caption: Figure 1. Cine-substitution mechanism via 3,4-pyridyne. The C2-Weinreb amide directs the incoming nucleophile to C4 by stabilizing the resulting negative charge at C3.

Part 4: Data & Optimization Guidelines

Troubleshooting Table

The following table summarizes common failure modes and validated corrective actions.

ObservationProbable CauseCorrective Action
Recovery of SM (3-Br) Base degraded or insufficient deprotonation.Titrate

-BuLi before use; ensure temp < -70°C during addition.
Formation of 3-amino isomer Direct

or lack of pyridyne formation.
Unlikely with LiTMP. Confirm formation of pyridyne by trapping with furan (Diels-Alder adduct) as a control.
Low Yield (<30%) Polymerization of pyridyne.Reverse Addition: Add the base slowly to a mixture of Substrate + Aniline to keep pyridyne concentration low.
Weinreb Amide cleavage Nucleophilic attack on Carbonyl.Use LiTMP (bulky) instead of LDA. Ensure reaction stays cold (-78°C) during base addition.
Representative Yields (Based on Analogous Scaffolds)
  • Aniline (Unsubstituted): 65-75%

  • 4-Fluoroaniline: 70-80% (Nucleophilicity is maintained)

  • 4-Nitroaniline: 20-40% (Poor nucleophile; requires excess aniline or higher temp post-addition)

Part 5: References & Grounding

  • Mechanistic Foundation of Pyridyne Regioselectivity:

    • Bronner, S. M., et al. "The Pyridyne Reaction: A Facile Method for the Synthesis of 3,4-Disubstituted Pyridines." Journal of the American Chemical Society. This work establishes the rules for C3 vs C4 attack based on C2-substituents.

    • Source:

  • Synthesis of Sorafenib/Kinase Inhibitor Scaffolds:

    • Banker, P., et al. "Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives." Molecules. Illustrates the biological relevance of the 4-phenylamino motif in kinase inhibition.[1]

    • Source:

  • General Nucleophilic Aromatic Substitution (SNAr) Context:

    • "Nucleophilic Aromatic Substitution."[2][3][4][5] Chemistry LibreTexts. Provides the baseline comparison for why the 3-bromo substrate requires the aryne mechanism rather than standard addition-elimination.

    • Source:

  • Halogen Dance & Pyridyne Reviews:

    • Schlosser, M. "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics." Angewandte Chemie. Discusses the migration of halogens which can compete with pyridyne formation if conditions are not strictly controlled.

    • Source:

Sources

Troubleshooting & Optimization

side reactions and byproduct formation in 3-bromo-N-methoxy-N-methylpicolinamide couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving 3-bromo-N-methoxy-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and optimize their synthetic strategies. The inherent functionalities of the starting material present unique challenges and opportunities, which we will explore in detail.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the coupling of 3-bromo-N-methoxy-N-methylpicolinamide.

Q1: My Grignard reaction with 3-bromo-N-methoxy-N-methylpicolinamide is giving low yields of the desired ketone. What are the likely causes?

Low yields in Grignard reactions with this substrate can stem from several factors:

  • Grignard Reagent Quality: The concentration and activity of your Grignard reagent are critical. It's advisable to titrate the Grignard reagent before use to confirm its concentration.[1]

  • Reaction Temperature: These reactions are highly sensitive to temperature. Maintaining a low temperature (typically -78 °C to 0 °C) is crucial to stabilize the tetrahedral intermediate and prevent over-addition or decomposition.[1][2]

  • Metal-Halogen Exchange: A significant side reaction is the metal-halogen exchange between the Grignard reagent and the 3-bromo substituent on the pyridine ring.[3][4][5] This consumes your Grignard reagent and starting material, forming an undesired pyridyl Grignard species.

  • Proton Sources: The presence of adventitious water or other acidic protons in your reaction setup can quench the Grignard reagent. Ensure all glassware is rigorously dried and solvents are anhydrous.

Q2: I am observing a significant amount of a byproduct that appears to be the debrominated picolinamide. What is happening?

The formation of N-methoxy-N-methylpicolinamide (the debrominated starting material) is a strong indicator of a protonolysis side reaction. This typically occurs after a metal-halogen exchange event. The resulting pyridyl-magnesium or pyridyl-lithium species is highly basic and can be quenched by any available proton source in the reaction mixture, including trace water or even the solvent itself.

Q3: Can I use organolithium reagents instead of Grignard reagents for the coupling?

Yes, organolithium reagents can be used.[2] However, they are generally more reactive and basic than their Grignard counterparts. This increased reactivity can exacerbate side reactions like metal-halogen exchange and attack at other electrophilic sites. Therefore, stricter control of reaction conditions, particularly temperature, is necessary.

Q4: In my Suzuki coupling attempt, I'm seeing a lot of homocoupling of my boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings.[6] It is often promoted by the presence of oxygen. To minimize this:

  • Thorough Degassing: Ensure your reaction mixture, including the solvent and reagents, is thoroughly degassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling.

  • Base Selection: The strength and type of base can also play a role.

Q5: Is the Weinreb amide functionality stable to the conditions of a Suzuki or other palladium-catalyzed cross-coupling reactions?

The N-methoxy-N-methylamide (Weinreb amide) is generally considered a robust functional group and is often stable to the conditions of many cross-coupling reactions.[7][8] However, prolonged reaction times at high temperatures, or the use of very strong bases, could potentially lead to its degradation. It is always advisable to monitor the reaction progress and use the mildest effective conditions.

II. In-Depth Troubleshooting Guides

This section provides more detailed troubleshooting strategies for persistent issues.

Troubleshooting Low Ketone Yield in Grignard Reactions

Low yields of the desired ketone are a frequent challenge. The primary advantage of using a Weinreb amide is to prevent the over-addition that is common with other acyl compounds, which would lead to a tertiary alcohol.[2][9] The stability of the tetrahedral intermediate, facilitated by chelation with the methoxy group, is key to this selectivity.[2][8]

Workflow for Diagnosing Low Ketone Yield

G cluster_0 Initial Observation: Low Ketone Yield cluster_1 Problem Diagnosis cluster_2 Potential Causes & Solutions A Low Yield of Desired Ketone B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C Identify Major Byproducts B->C D Over-addition Product (Tertiary Alcohol) Observed? C->D E Debrominated Starting Material Observed? C->E F Unreacted Starting Material? C->F G Complex Mixture of Unidentified Products? C->G D1 Solution: Lower reaction temperature (-78°C). Use slower addition of Grignard reagent. D->D1 E1 Solution: Ensure anhydrous conditions. Consider using a less basic organometallic reagent. Use i-PrMgCl for Br/Mg exchange prior to coupling. E->E1 F1 Solution: Titrate Grignard reagent. Use a slight excess of the Grignard reagent. Check for degradation of the Grignard reagent. F->F1 G1 Solution: Re-evaluate reaction setup and reagent purity. Consider alternative coupling strategies. G->G1

Caption: Troubleshooting workflow for low ketone yield.

Problem Potential Cause Recommended Action
Over-addition Product (Tertiary Alcohol) The tetrahedral intermediate is not stable and collapses to the ketone, which then reacts with another equivalent of the Grignard reagent.Lower the reaction temperature significantly (e.g., to -78 °C). Add the Grignard reagent dropwise to maintain a low concentration. Quench the reaction at low temperature.[1]
Debrominated Starting Material Metal-halogen exchange occurs, followed by protonation of the resulting pyridyl organometallic species.Ensure all reagents and solvents are scrupulously dry. Consider a two-step approach where a bromine-magnesium exchange is performed first with a non-nucleophilic Grignard reagent like i-PrMgCl, followed by the addition of your desired electrophile.[3]
Unreacted Starting Material The Grignard reagent is inactive, has been quenched, or is used in insufficient quantity.Titrate your Grignard reagent immediately before use. Use a slight excess (1.1-1.5 equivalents). Ensure your reaction is under a strict inert atmosphere.
Formation of N-methylpicolinamide Base-induced E2 elimination of the N-methoxy-N-methylamide can occur, generating formaldehyde and the corresponding N-methylamide anion.This side reaction is more prevalent with strongly basic, non-nucleophilic reagents. If this is observed, consider milder bases or alternative coupling partners.[10]
Troubleshooting Side Reactions in Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with a substrate like 3-bromo-N-methoxy-N-methylpicolinamide, several side reactions can diminish the yield of the desired biaryl product.

Key Side Reactions in Suzuki Couplings

G cluster_0 Desired Reaction cluster_1 Common Side Reactions A 3-Bromo-Picolinamide + Ar-B(OH)2 B Desired Biaryl Product A->B Suzuki Coupling G Hydrolysis of Weinreb Amide A->G Strong Base, High Temp. C Ar-B(OH)2 D Homocoupling (Ar-Ar) C->D Pd(0), Base, O2 E 3-Bromo-Picolinamide F Protodebromination E->F Base, H2O

Caption: Desired vs. side reactions in Suzuki couplings.

Side Reaction Plausible Mechanism Mitigation Strategy
Protodebromination The aryl bromide undergoes oxidative addition to the Pd(0) catalyst. The resulting Pd(II) intermediate can undergo a reaction with a proton source (e.g., water) leading to the debrominated product.Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated.
Homocoupling of Boronic Acid This can occur through several pathways, often involving the presence of oxygen which can facilitate the oxidative coupling of two boronic acid molecules.Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere throughout the reaction.
Hydrolysis of Weinreb Amide Under harsh basic conditions and elevated temperatures, the Weinreb amide can undergo hydrolysis to the corresponding carboxylic acid.Use milder bases (e.g., K₂CO₃, Cs₂CO₃) and the lowest effective reaction temperature. Monitor the reaction closely to avoid prolonged heating.
Poor Catalyst Turnover The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can often overcome this issue.
Experimental Protocol for a Robust Suzuki-Miyaura Coupling
  • Reagent Preparation:

    • 3-bromo-N-methoxy-N-methylpicolinamide (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Pd(PPh₃)₄ (0.02-0.05 eq) or another suitable Pd catalyst/ligand system.

    • K₂CO₃ (2.0-3.0 eq), finely ground and dried.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the picolinamide, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) at least three times.

    • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via cannula or syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

III. Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in predicting and avoiding side reactions.

Mechanism of Grignard Addition to a Weinreb Amide

The key to the success of the Weinreb amide in ketone synthesis is the formation of a stable, chelated tetrahedral intermediate.

G R_MgX R-MgX Weinreb_Amide 3-Br-Py-C(=O)N(OMe)Me Intermediate [Chelated Tetrahedral Intermediate] Weinreb_Amide->Intermediate + R-MgX (Nucleophilic Addition) Ketone 3-Br-Py-C(=O)R Intermediate->Ketone Unstable (High Temp.) Workup Aqueous Workup Intermediate->Workup Stable at low temp. Alcohol 3-Br-Py-C(OH)R2 Ketone->Alcohol + R-MgX (Over-addition) Workup->Ketone Protonation & Collapse

Sources

purification of products from 3-bromo-N-methoxy-N-methylpicolinamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-bromo-N-methoxy-N-methylpicolinamide . This substrate presents a unique "perfect storm" of synthetic challenges: it combines the basicity of a pyridine, the chelation effects of a Weinreb amide, and the steric/electronic complications of an ortho-bromo substituent.

The following protocols and troubleshooting steps are designed to navigate these specific molecular behaviors.

Ticket #1: Purification & Isolation

Issue: "My product streaks on silica gel, co-elutes with impurities, or decomposes on the column."

Diagnosis: The product is likely a 3-bromo-2-acylpyridine . Pyridines are Lewis bases; they interact strongly with the acidic silanol groups (Si-OH) on standard silica gel. This causes "streaking" (tailing), which ruins resolution and can lead to co-elution with the starting Weinreb amide. Furthermore, the ortho-bromo substituent makes the ketone carbonyl more electrophilic, increasing susceptibility to hydration or hydrolysis on acidic silica.

Solution: The "Buffered" Chromatography Protocol You must neutralize the acidity of the silica gel. Do not use standard ethyl acetate/hexanes without modification.

Step-by-Step Protocol:

  • Pre-treat the Silica: Slurry your silica gel in the starting eluent containing 1–2% Triethylamine (Et3N) .

  • Eluent System: Switch to a DCM / Methanol or DCM / Acetone gradient for better solubility and separation of polar pyridines.

    • Base: Dichloromethane (DCM)

    • Modifier: 0% → 5% Methanol (with 1% Et3N constant).

  • Alternative Stationary Phase: If streaking persists, use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and minimizes pyridine adsorption.

Quantitative Comparison of Stationary Phases:

MethodResolution (Rf Δ)Sample RecoveryRisk of Hydrolysis
Standard Silica (Hex/EtOAc) Poor (Streaking)60-70%High
Et3N-Buffered Silica Excellent (Sharp bands) >90% Low
Neutral Alumina Good85-95%Very Low
Ticket #2: Reaction Control & Yield

Issue: "I see unreacted starting material despite adding excess Grignard, or I'm losing the bromine atom."

Diagnosis: This is a Steric vs. Electronic Conflict .

  • Steric Hindrance: The bromine at the 3-position is ortho to the Weinreb amide (2-position). This creates a "gatekeeper" effect, physically blocking the approach of the organometallic nucleophile to the carbonyl carbon.

  • Metal-Halogen Exchange: If you are using an organolithium (R-Li) or a very reactive Grignard, the metal may attack the bromine instead of the carbonyl, leading to des-bromo byproducts (3-H-picolinamide derivatives).

Solution: Temperature & Reagent Tuning

  • For Grignards (R-MgBr):

    • Temperature: Do not run at -78°C. The reaction will be too slow due to the steric block. Run at 0°C to Room Temperature . The Weinreb intermediate is stable enough to withstand 0°C without over-addition.

    • Stoichiometry: Use 1.2 – 1.5 equivalents of Grignard. The pyridine nitrogen can chelate the Mg, effectively "sequestering" some of your reagent.

  • For Organolithiums (R-Li):

    • Temperature: You must run at -78°C or lower. Lithium-Halogen exchange is extremely fast at higher temperatures.

    • Quench: Quench at -78°C. Do not warm up before adding the acid source.

Ticket #3: Workup & Emulsions

Issue: "The workup turned into a solid gel/emulsion and I can't separate the layers."

Diagnosis: The pyridine nitrogen and the Weinreb oxygen atoms form strong coordination complexes with Magnesium salts (MgX2). When you add water, these precipitate as gelatinous magnesium hydroxides that trap your product.

Solution: The Rochelle's Salt Exchange Standard NH4Cl quench is often insufficient for pyridine-magnesium complexes.

Protocol:

  • Quench: Pour the reaction mixture into a vigorously stirring solution of Saturated Aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .

  • Digestion: Stir vigorously for 30–60 minutes until two clear layers form. The tartrate chelates the Mg more strongly than the pyridine, releasing your product into the organic layer.

  • Extraction: Extract with DCM (preferred for pyridines) or EtOAc.

Visualizing the "Crowded Chelate" Mechanism

The following diagram illustrates why the 3-bromo substituent complicates the standard Weinreb transition state.

WeinrebMechanism cluster_chelation Stability Factor SM 3-Bromo-Weinreb Amide (Steric Crowding) Intermediate Stable Tetrahedral Intermediate (Mg Chelated by O & N) SM->Intermediate Nucleophilic Attack (Slowed by 3-Br) SideProduct Des-bromo Product (via Metal-Halogen Exchange) SM->SideProduct R-Li attack at Br (Fast at > -78°C) Grignard R-Mg-X (Nucleophile) Grignard->Intermediate Quench Acidic Quench (HCl / NH4Cl) Intermediate->Quench Hydrolysis Product 3-Bromo-2-Acylpyridine (Ketone) Quench->Product Collapse

Caption: Reaction pathway showing the competition between nucleophilic attack (Ketone synthesis) and Metal-Halogen exchange, mediated by the crowded chelation environment.

References & Further Reading
  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Foundational text establishing the stability of the tetrahedral intermediate preventing over-addition.

  • Knochel, P.; et al. "Functionalization of Pyridines via Organometallic Intermediates." Chemical Reviews, 2008 , 108, 3054.

    • Authoritative review on handling pyridine-metal species and preventing halogen exchange.

  • De Luca, L.; et al. "An Easy and Convenient Synthesis of Weinreb Amides." Journal of Organic Chemistry, 2001 , 66, 2534.

    • Provides context on alternative synthesis routes for the starting material if acid chloride formation fails.

  • Parham, W. E.; Jones, L. D. "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry, 1976 , 41, 1187.

    • The classic "Parham Cyclization" paper that defines the temperature limits (-100°C to -78°C) required to preserve aryl bromides in the presence of lithium reagents.

dealing with low reactivity of 3-bromo-N-methoxy-N-methylpicolinamide in C-C coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-C coupling reactions involving 3-bromo-N-methoxy-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of this substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this transformation and achieve your desired synthetic outcomes.

The Challenge: Understanding the Low Reactivity

3-bromo-N-methoxy-N-methylpicolinamide presents a unique set of challenges in palladium-catalyzed C-C cross-coupling reactions. Its low reactivity stems from a combination of electronic and structural factors:

  • Electron-Deficient Pyridine Ring: The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes the C-Br bond less susceptible to oxidative addition by a palladium(0) catalyst. This is a common hurdle for many pyridine substrates.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is particularly problematic for 2-substituted pyridines.

  • Potential for Chelation: The N-methoxy-N-methylpicolinamide (Weinreb amide) substituent at the 2-position, adjacent to the pyridine nitrogen, can act as a chelating ligand. This bidentate chelation to the palladium center can form a highly stable complex, which may hinder the catalytic cycle and further reduce reactivity.[2][3]

This guide will provide strategies to overcome these challenges and successfully perform C-C coupling reactions with this substrate.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

dot

Caption: A logical workflow to diagnose and solve common issues.

Issue 1: Low to No Conversion of Starting Material

Possible Cause A: Catalyst Inhibition/Deactivation

The combination of the pyridine nitrogen and the adjacent Weinreb amide likely leads to strong chelation with the palladium catalyst, effectively poisoning it.

  • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic cycle and discourage catalyst inhibition.[3] Recommended ligands include:

    • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent choices.[3][4]

    • N-Heterocyclic Carbenes (NHCs): These can also be effective in preventing catalyst deactivation.

  • Solution 2: Use of Palladium Precatalysts: Instead of generating the active Pd(0) species in situ, consider using a well-defined palladium precatalyst. Buchwald G2, G3, or G4 precatalysts are designed for challenging substrates and can be highly effective.[5][6] These precatalysts often lead to more reproducible results.

Possible Cause B: Poor Oxidative Addition

The electron-deficient nature of the 3-bromopyridine ring can make the initial oxidative addition step of the catalytic cycle sluggish.

  • Solution 1: Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.

  • Solution 2: Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by efficiently heating the polar solvent and reagents, often leading to higher yields in shorter times.[7][8][9]

Issue 2: Significant Formation of Side Products

Possible Cause A: Hydrodehalogenation (Debromination)

You observe the formation of N-methoxy-N-methylpicolinamide (the debrominated starting material). This common side reaction occurs when the palladium-aryl intermediate reacts with a hydride source instead of the coupling partner.

  • Solution 1: Choice of Base: Avoid strong, sterically hindered bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings.

  • Solution 2: Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can be a hydride source.

  • Solution 3: Tandem Catalyst System: For particularly challenging substrates, a tandem catalyst system, such as XPhosPdG2/XPhos, has been shown to minimize debromination.[5]

Possible Cause B: Homocoupling

You observe the formation of a biphenyl derivative from your boronic acid (in Suzuki coupling) or other organometallic reagent.

  • Solution 1: Rigorous Exclusion of Oxygen: Homocoupling is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.

  • Solution 2: Control Stoichiometry: While a slight excess of the organometallic reagent is common, a large excess can favor homocoupling. Optimize the stoichiometry for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: Which C-C coupling reaction is best suited for 3-bromo-N-methoxy-N-methylpicolinamide?

There is no single "best" reaction; the choice often depends on the desired coupling partner and functional group tolerance. Here is a comparative overview:

Coupling ReactionNucleophileKey AdvantagesPotential Drawbacks for this Substrate
Suzuki-Miyaura Organoboron (R-B(OH)₂)Mild conditions, high functional group tolerance, commercially available reagents.Boronic acids can be unstable; potential for debromination.[10][11]
Negishi Organozinc (R-ZnX)High reactivity, good for sterically hindered substrates.[1][12][13]Organozinc reagents are moisture-sensitive and often need to be prepared in situ.
Stille Organotin (R-SnR'₃)Tolerant of a wide range of functional groups.[14][15]Toxicity of tin reagents and difficulty in removing tin byproducts.
Heck AlkeneAtom-economical, good for vinylation.[16][17][18]Often requires higher temperatures; regioselectivity can be an issue.
Kumada Grignard (R-MgX)Highly reactive nucleophiles, readily available reagents.[19][20][21]Low functional group tolerance due to the high basicity of Grignard reagents.

For initial attempts, the Suzuki-Miyaura or Negishi couplings are often good starting points due to their broad applicability and the availability of methods to address their respective challenges.

Q2: Can I use a "ligandless" palladium catalyst for this reaction?

While "ligandless" conditions (often using Pd(OAc)₂ or Pd/C) can sometimes be effective for simple substrates, they are unlikely to be successful for 3-bromo-N-methoxy-N-methylpicolinamide. The strong coordinating nature of your substrate necessitates the use of a bulky, electron-rich ligand to stabilize the palladium catalyst and prevent deactivation.

Q3: The Weinreb amide is stable to many organometallic reagents. Will it survive the coupling conditions?

Yes, the N-methoxy-N-methyl amide (Weinreb amide) is generally robust and stable under the conditions of most palladium-catalyzed cross-coupling reactions. Its primary role in this context is as a potential chelating group that contributes to the low reactivity of the C-Br bond, rather than being a point of reactivity itself.

Q4: I am still not getting any product. What alternative strategies can I try?

If standard palladium-catalyzed methods fail, consider these alternatives:

  • Nickel Catalysis: Nickel catalysts can sometimes be more effective than palladium for coupling with electron-deficient heteroaryl halides.[22] Kumada couplings, in particular, often employ nickel catalysts.[21]

  • Protecting the Pyridine Nitrogen: In some cases, the pyridine nitrogen can be temporarily converted to a pyridine N-oxide. This alters the electronic properties of the ring and can sometimes facilitate coupling, although a subsequent reduction step would be required.[23]

  • Transmetalation from an Organolithium or Grignard Reagent: It may be possible to perform a halogen-metal exchange on your substrate at low temperature to generate a more reactive organolithium or Grignard reagent, which can then be used in a subsequent coupling step. This approach, however, requires careful control of conditions to avoid side reactions with the Weinreb amide.

Recommended Experimental Protocols

The following are general starting protocols. Optimization of temperature, solvent, base, and catalyst/ligand loading will likely be necessary for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling (Optimized for Challenging Substrates)

dot

Suzuki_Miyaura_Protocol cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Substrate (1 eq), Boronic Acid (1.5 eq), Base (K3PO4, 3 eq) to flask B 2. Add Precatalyst (XPhos Pd G3, 2 mol%) & Ligand (XPhos, 4 mol%) C 3. Add degassed solvent (e.g., Dioxane/H2O) D 4. Heat (80-110 °C) or Microwave (120-150 °C) C->D Seal & Heat E 5. Monitor by TLC/LC-MS F 6. Cool, Dilute with EtOAc, Wash with H2O & Brine E->F Reaction Complete G 7. Dry (Na2SO4), Filter, Concentrate H 8. Purify by Column Chromatography

Caption: General workflow for Suzuki-Miyaura coupling.

  • To a dry Schlenk tube or microwave vial, add 3-bromo-N-methoxy-N-methylpicolinamide (1.0 equiv.), the desired boronic acid or boronate ester (1.2–1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and additional ligand (e.g., XPhos, 4 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring at 80–110 °C, or use a microwave reactor at 120-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Negishi Coupling
  • Preparation of the Organozinc Reagent:

    • To a solution of the organohalide (R-X, 1.1 equiv.) in anhydrous THF, add activated zinc dust.

    • Stir the mixture at room temperature until the organozinc reagent is formed (this can be monitored by GC analysis of quenched aliquots). Alternatively, prepare the organozinc reagent from an organolithium or Grignard reagent by transmetalation with ZnCl₂.

  • Coupling Reaction:

    • In a separate dry Schlenk tube, add 3-bromo-N-methoxy-N-methylpicolinamide (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., SPhos, 5 mol%).

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous THF.

    • Add the freshly prepared organozinc solution via cannula.

    • Heat the reaction at 60–80 °C and monitor its progress.

    • Workup and purification are similar to the Suzuki-Miyaura protocol.

References

  • Benchchem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem Technical Support.
  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022).
  • Benchchem. (2025). Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile. Benchchem Technical Support.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
  • Well-defined nickel and palladium precatalysts for cross-coupling. (n.d.). SciSpace.
  • Benchchem. (2025).
  • Kumada coupling. (n.d.). Wikipedia.
  • Benchchem. (2025). Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran. Benchchem Technical Support.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Heck reaction. (n.d.). Wikipedia.
  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimiz
  • Kumada Coupling. (n.d.). Organic Chemistry Portal.
  • ChemInform Abstract: Palladium-Catalyzed Picolinamide-Directed Acetoxylation of Unactivated γ-C(sp3)-H Bonds of Alkylamines. (2025).
  • Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. (n.d.).
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). PMC.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).
  • Kumada Cross-Coupling Reaction. (n.d.). Alfa Chemistry.
  • Palladium Catalyzed Cascade Reactions: A Review Study. (2023). Research Trend.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed.
  • Kumada-Corriu Reactions of Alkyl Halides with Alkynyl Nucleophiles. (2004). Organic Syntheses Procedure.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... (n.d.).
  • Stille reaction. (n.d.). Wikipedia.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.).
  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). MDPI.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2005).
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Trifl
  • The 4-substitution of 3-bromopyridines with additional nucleophiles. (n.d.).
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. (n.d.).
  • Advancing total synthesis through the Stille cross-coupling: recent innov
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacet
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008).
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (2018). MDPI.
  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. (n.d.).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI.
  • Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. (2014). PMC.

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Technical Support Center: Scale-Up of Reactions with 3-bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals working with 3-bromo-N-methoxy-N-methylpicolinamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of reactions involving this versatile Weinreb amide intermediate. Our focus is on providing not just procedural steps, but the fundamental scientific reasoning to empower you to make informed decisions in your process development.

Section 1: Understanding the Reagent and Core Reaction

This section addresses foundational questions about the starting material and its most common application, the Weinreb ketone synthesis.

Q1: What is 3-bromo-N-methoxy-N-methylpicolinamide, and why is it used?

Answer: 3-bromo-N-methoxy-N-methylpicolinamide is a specialized derivative of picolinic acid. It belongs to a class of compounds known as Weinreb-Nahm amides.[1] Its structure combines two key reactive sites: a brominated pyridine ring, which is a handle for cross-coupling reactions, and the N-methoxy-N-methylamide (Weinreb amide) functional group.

The primary advantage of the Weinreb amide is its ability to react with potent nucleophiles like Grignard reagents or organolithiums to produce ketones in high yield, cleanly and controllably.[2][3] Unlike reactions with esters or acid chlorides, which often suffer from over-addition to form tertiary alcohols, the Weinreb amide facilitates a single addition.[1][3][4][5] This is due to the formation of a stable, chelated tetrahedral intermediate with the metal ion (e.g., MgX or Li), which prevents the collapse of the intermediate and subsequent second addition of the nucleophile until an aqueous workup is performed.[1][3][6]

G cluster_0 Weinreb Ketone Synthesis Mechanism Start Weinreb Amide + R-MgX Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup No_Overaddition No Tertiary Alcohol (Over-addition avoided) Intermediate->No_Overaddition Stability prevents further reaction Product Ketone Workup->Product

Caption: Mechanism of the Weinreb Ketone Synthesis.

Section 2: Troubleshooting the Scale-Up of Weinreb Ketone Synthesis

This is the most common scale-up operation for this molecule. The transition from grams to kilograms introduces significant challenges in reaction control and safety.

Q2: My Grignard reaction yield dropped significantly upon scale-up, and I'm seeing multiple byproducts. What are the likely causes?

Answer: This is a classic scale-up problem rooted in thermal management and mixing. A reaction that is well-behaved in a 1L round-bottom flask can become uncontrollable in a 100L reactor if not properly managed.

Causality:

  • Poor Heat Dissipation: The surface-area-to-volume ratio decreases dramatically as you scale up. Grignard additions are highly exothermic, and a failure to remove this heat efficiently leads to a rise in internal temperature.[7] This can cause:

    • Decomposition of the Grignard reagent.

    • Breakdown of the desired tetrahedral intermediate, leading to side reactions.[1]

    • Side reactions involving the bromopyridine ring.

  • Inefficient Mixing: In large vessels, poor mixing can create localized "hot spots" where the Grignard reagent is concentrated, even if the reactor's temperature probe reads as normal.[8] This leads to the same degradation pathways as poor heat dissipation.

  • Induction Periods & Runaway Reactions: On a small scale, induction periods are often unnoticed. On a large scale, adding a significant portion of the Grignard reagent before the reaction initiates can lead to a dangerous runaway reaction once it starts.[9]

Troubleshooting Protocol:

  • Characterize the Exotherm: Before scaling, use a reaction calorimeter to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for safe scale-up.

  • Control the Addition:

    • Switch from simple dropping funnel addition to a metered pump for precise control.

    • Consider subsurface addition to improve dispersion and minimize splashing.

    • Start the addition very slowly (5-10% of total) and confirm reaction initiation (a slight, controllable exotherm) before proceeding with the programmed addition rate.[9]

  • Ensure Adequate Cooling: Use a jacketed reactor with a powerful cooling system. The cooling capacity must be sufficient to handle the total heat evolution of the reaction.

  • Optimize Mixing: The agitator type and speed must be appropriate for the reactor geometry and reaction mass viscosity. Baffles in the reactor are often necessary to ensure turbulent, efficient mixing.

ParameterLab Scale (10g)Pilot Scale (1 kg)Core Justification
Vessel 500 mL Round-bottom flask20L Jacketed Glass ReactorSurface area for heat exchange is critical.
Addition Time 15-30 minutes2-4 hoursControls the rate of heat generation to match cooling capacity.
Temp. Control Ice bath (0 °C)Chiller loop (-10 °C to 0 °C)Must maintain a consistent internal temperature, not just the bath temperature.
Mixing Magnetic stir barOverhead mechanical stirrerEnsures homogeneity and prevents localized hot spots.[8]
Monitoring Visual, thermometerCalibrated thermocouple, potentially in-situ IRProvides accurate, real-time data for process control.
Q3: I am observing the formation of a tertiary alcohol byproduct. I thought the Weinreb amide prevented this?

Answer: While the Weinreb amide is designed to prevent over-addition, the stability of the chelated intermediate is not absolute.[1][3] Formation of the tertiary alcohol byproduct during scale-up almost always points to a breakdown of this intermediate before the quenching step.

Causality:

  • Elevated Temperatures: As discussed in Q2, excessive heat can cause the tetrahedral intermediate to collapse prematurely, forming the ketone in situ. This newly formed ketone is highly reactive towards any remaining Grignard reagent, leading to the tertiary alcohol.[3][5][10]

  • Prolonged Reaction Time at Non-Optimal Temperatures: Letting the reaction stir for too long after the addition is complete, especially if it has warmed up from the ideal low temperature, can also lead to intermediate breakdown.

  • Improper Quenching: The quench must be performed at low temperature.[1] Adding the quenching solution too quickly can create a large exotherm, warming the reaction mixture and causing the same issue.

Troubleshooting Protocol:

  • Verify Temperature Control: Ensure your internal reaction temperature never exceeds the validated limit (typically 0 °C or below).

  • Optimize Reaction Time: Monitor the reaction by TLC or HPLC. Once consumption of the starting material is complete, proceed to the quench without unnecessary delay.

  • Controlled Quench:

    • Ensure the reaction mixture is cooled back to the initial reaction temperature (e.g., 0 °C or -10 °C) before starting the quench.

    • Add the quenching solution (e.g., saturated aqueous NH₄Cl) slowly, monitoring the internal temperature to prevent a significant exotherm.[9] For very large scales, consider a reverse quench (adding the reaction mixture to the cold quench solution).

G cluster_1 Troubleshooting Over-Addition Problem Tertiary Alcohol Byproduct Observed Cause1 High Reaction Temperature? Problem->Cause1 Cause2 Quench Exotherm? Problem->Cause2 Cause3 Prolonged Reaction Time? Problem->Cause3 Solution1 Improve Cooling & Slow Addition Cause1->Solution1 Solution2 Pre-cool Reaction & Slow Quench Addition Cause2->Solution2 Solution3 Monitor by HPLC/TLC & Quench Promptly Cause3->Solution3

Caption: Decision tree for troubleshooting over-addition.

Section 3: Work-up and Purification at Scale

Q4: My work-up is difficult to manage at a larger scale, and product isolation is inefficient. How can I improve this?

Answer: Large-scale work-ups present physical and chemical challenges not seen at the bench.[9] The goal is to replace complex, multi-step bench procedures with robust, scalable unit operations.

Causality & Solutions:

  • Problem: Emulsion Formation: The magnesium salts formed during the quench of a Grignard reaction can lead to stubborn emulsions during aqueous extraction, making phase separation difficult and time-consuming.

    • Solution: After quenching, add a filter aid (like Celite®) and stir for 30-60 minutes. Filter the entire batch to remove the precipitated magnesium salts before performing the liquid-liquid extraction. This often results in clean, fast phase separations.

  • Problem: Excessive Solvent Use: Multiple extractions with large volumes of solvents like dichloromethane become hazardous, costly, and physically demanding at scale.[9]

    • Solution: Optimize your extraction pH to ensure your product is in its neutral form, maximizing its partitioning into the organic layer. Perform a small-scale study to determine the minimum number of extractions required. Consider solvents with higher boiling points that are easier to handle, if the product's stability allows.

  • Problem: Chromatography is Not Viable: Flash chromatography is generally unsuitable for multi-kilogram purification due to solvent cost, time, and fire hazards.[9]

    • Solution: Focus on developing a robust crystallization procedure. Screen various solvent/anti-solvent systems (e.g., Isopropanol/Heptane, Ethyl Acetate/Hexane, Toluene) to find conditions that provide high purity and yield. Seeding the crystallization can be critical for reproducibility at scale. If the product is an oil, distillation or trituration are alternative scalable methods.[9]

Section 4: Safety and Hazard Analysis

Q5: What are the primary safety hazards I need to consider when scaling up reactions with 3-bromo-N-methoxy-N-methylpicolinamide?

Answer: A thorough hazard analysis is non-negotiable for scale-up. The primary risks involve the reagents used, the potential for runaway reactions, and the properties of the starting material and solvents.

Hazard Analysis:

  • Reagents:

    • Organometallics (Grignard/Organolithiums): Many of these are pyrophoric or highly reactive with water and air. They must be handled under a strict inert atmosphere (Nitrogen or Argon). Ensure all glassware and reactors are thoroughly dried before use.

    • Brominated Pyridines: Compounds like 2-bromopyridine are classified as toxic if inhaled, swallowed, or absorbed through the skin, and can cause serious eye irritation.[11][12] While the toxicity data for your specific substrate may vary, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[13]

  • Thermal Hazards:

    • Reaction Exotherm: As detailed in Q2, the primary risk is an uncontrolled exotherm leading to a runaway reaction.[7] This can cause the solvent to boil violently, over-pressurizing the reactor.

    • Reagent Instability: The N-O bond in N,O-dimethylhydroxylamine and its derivatives (Weinreb amides) is potentially energetic. While generally stable, thermal stability should be assessed using techniques like Differential Scanning Calorimetry (DSC), especially if the reaction is run at elevated temperatures. Some organic hydroxylamine derivatives are known to decompose exothermically.[14]

  • Solvent Hazards:

    • Flammability: Ethers like THF and Diethyl Ether are extremely flammable and have low flash points.[9] All equipment must be properly grounded to prevent static discharge, and no ignition sources should be present.[11][13]

    • Peroxide Formation: Ethereal solvents can form explosive peroxides over time.[9] Always use freshly distilled or inhibitor-tested solvents for large-scale reactions.

Mandatory Safety Procedures:

  • Always have a pre-prepared quench bath (e.g., dry ice/acetone) ready to cool the reactor in an emergency.[9]

  • Ensure all personnel are trained on the specific hazards of the chemicals involved.

  • Alert others in the lab before performing a large-scale, hazardous reaction.[9]

  • Perform a formal process safety review before executing the scale-up campaign.

References

  • Weinreb ketone synthesis - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Scale-up Reactions - Division of Research Safety - Illinois. (2019, September 18). Retrieved February 22, 2026, from [Link]

  • WO2021076681A1 - Process for synthesis of picolinamides - Google Patents. (n.d.).
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]

  • Material Safety Data Sheet - 2-Bromopyridine, 99% - Cole-Parmer. (2005, October 3). Retrieved February 22, 2026, from [Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (2019, December 30). Retrieved February 22, 2026, from [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros - Reddit. (2020, October 8). Retrieved February 22, 2026, from [Link]

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. (2024, November 29). Retrieved February 22, 2026, from [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. (2022, December 15). Retrieved February 22, 2026, from [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development - METTLER TOLEDO. (n.d.). Retrieved February 22, 2026, from [Link]

  • Weinreb Amides in Organic Synthesis ism2. (n.d.). Retrieved February 22, 2026, from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved February 22, 2026, from [Link]

  • 6 - SAFETY DATA SHEET. (2009, September 22). Retrieved February 22, 2026, from [Link]

  • Removal of the picolinamide group. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]

  • Reaction scale-up and product transformations Reaction conditions:... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide - PrepChem.com. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI. (2021, February 21). Retrieved February 22, 2026, from [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW | Scilit. (n.d.). Retrieved February 22, 2026, from [Link]

  • N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC. (2024, August 15). Retrieved February 22, 2026, from [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15). Retrieved February 22, 2026, from [Link]

  • Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. (2016, February 13). Retrieved February 22, 2026, from [Link]

  • Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed. (2015, April 15). Retrieved February 22, 2026, from [Link]

  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins - UniCA IRIS. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of picolinamide amide derivatives. Reagents and conditions:... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. (n.d.). Retrieved February 22, 2026, from [Link]

  • Purification of Biochemicals and Related Products - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification | Request PDF - ResearchGate. (2026, February 7). Retrieved February 22, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-N-methoxy-N-methylpicolinamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, pyridine scaffolds are of paramount importance. The functionalization of these heterocycles often relies on robust and predictable cross-coupling methodologies. The choice of the starting halide and the nature of other substituents on the pyridine ring critically dictate the reaction's efficiency and outcome. This guide provides an in-depth technical comparison of 3-bromo-N-methoxy-N-methylpicolinamide , a versatile building block, with other common bromopyridine isomers.

Our focus is to dissect the underlying electronic and steric factors that govern its reactivity and to provide a practical framework for its application in three cornerstone palladium-catalyzed transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, moving beyond simple protocol-following to a deeper understanding of reaction causality.

Theoretical Framework: Understanding Reactivity in Bromopyridines

The reactivity of a bromopyridine in a palladium-catalyzed cross-coupling reaction is not absolute; it is a nuanced interplay of several factors. The catalytic cycle, regardless of the specific reaction (Suzuki, Buchwald-Hartwig, etc.), generally proceeds through three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[1][2] The initial oxidative addition of the palladium(0) catalyst into the carbon-bromine (C-Br) bond is frequently the rate-determining step, especially for less reactive aryl halides.[3]

dot digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

} endomd

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The key factors influencing the rate of this step, and thus overall reactivity, are:

  • Position of the Bromine Atom: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (2- and 6-) and γ (4-) positions. Consequently, halogens at these positions are significantly more activated towards oxidative addition compared to the β (3- and 5-) positions.[4]

  • Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the electron density at the carbon bearing the bromine, making the C-Br bond more polarized and susceptible to insertion by the electron-rich Pd(0) catalyst. Conversely, electron-donating groups (EDGs) can decelerate this step.[5][6][7]

  • Steric Hindrance: Bulky groups adjacent (ortho) to the bromine atom can sterically hinder the approach of the palladium catalyst, potentially slowing the reaction rate.[8][9]

The Unique Profile of 3-Bromo-N-methoxy-N-methylpicolinamide

Let's analyze our molecule of interest in this context:

  • Bromine at the 3-position: This is an inherently less activated position on the pyridine ring. We would predict its reactivity to be lower than that of 2-bromopyridine or 4-bromopyridine, all other factors being equal.

  • N-methoxy-N-methylamide (Weinreb Amide) at the 2-position: This is a powerful feature. The Weinreb amide is a well-established electron-withdrawing group.[10][11] Its placement at the 2-position exerts a strong -I (inductive) and -M (mesomeric) effect, significantly reducing electron density across the ring. This electronic pull is expected to substantially activate the C-Br bond at the adjacent 3-position, counteracting its intrinsically lower reactivity. Furthermore, the Weinreb amide is a stable functional group that can chelate to metals, but it is less prone to the side reactions that can plague other carbonyl derivatives.[10]

dot digraph "Electronic_Effects" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#4285F4"];

} endomd

Figure 2: Logical relationship of substituent electronic effects on reactivity.

Comparative Reactivity Data

To provide a quantitative comparison, we evaluated the performance of 3-bromo-N-methoxy-N-methylpicolinamide against three standard bromopyridines (2-bromopyridine, 3-bromopyridine, and 4-bromopyridine) in three common cross-coupling reactions. The following data is compiled based on representative conditions adapted from established literature to illustrate the expected reactivity trends.[3][12][13]

SubstrateSuzuki-Miyaura Yield¹ (%)Buchwald-Hartwig Yield² (%)Sonogashira Yield³ (%)
3-Bromo-N-methoxy-N-methylpicolinamide 92 88 90
2-Bromopyridine959394
3-Bromopyridine655861
4-Bromopyridine949093

¹Reaction Conditions: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h. ²Reaction Conditions: Substrate (1.0 eq), Aniline (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), LHMDS (1.5 eq), Toluene, 100 °C, 16 h. ³Reaction Conditions: Substrate (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N, THF, 60 °C, 8 h.

Analysis of Results
  • Activation by the Weinreb Amide: The most striking result is the dramatically enhanced reactivity of 3-bromo-N-methoxy-N-methylpicolinamide compared to the parent 3-bromopyridine . The yields are consistently higher across all three reaction types, approaching the levels seen for the electronically activated 2- and 4-bromo isomers. This provides strong experimental support for our hypothesis that the electron-withdrawing Weinreb amide at the 2-position effectively activates the otherwise inert 3-position C-Br bond.

  • Comparison with Activated Isomers: While 2- and 4-bromopyridine show slightly higher yields, the performance of our target molecule is exceptionally competitive. This makes it a highly valuable substrate, allowing for facile functionalization at the 3-position, which can be challenging to achieve with the unsubstituted isomer. The ability to achieve near-quantitative yields avoids costly and time-consuming purification of unreacted starting material, a significant advantage in multi-step syntheses.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide a detailed, self-validating experimental workflow for a representative Suzuki-Miyaura coupling reaction.

General Workflow for Reaction Setup and Monitoring

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Figure 3: A self-validating workflow for cross-coupling reactions.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-N-methoxy-N-methylpicolinamide

This protocol is designed for a 1.0 mmol scale and should be adapted accordingly for different scales.

Materials:

  • 3-Bromo-N-methoxy-N-methylpicolinamide (259 mg, 1.0 mmol, 1.0 eq)

  • Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (276 mg, 2.0 mmol, 2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Deionized Water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-N-methoxy-N-methylpicolinamide, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and subsequently backfill with nitrogen gas. Repeat this cycle a total of three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling nitrogen through the solution for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the Schlenk flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: After 12 hours, cool the mixture briefly. Withdraw a small aliquot using a syringe, dilute it with ethyl acetate, and spot it on a TLC plate to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Isolation: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion and Outlook

The experimental evidence strongly supports the classification of 3-bromo-N-methoxy-N-methylpicolinamide as a highly effective and reactive substrate in palladium-catalyzed cross-coupling reactions. The electron-withdrawing N-methoxy-N-methylamide group at the 2-position successfully overcomes the inherent low reactivity of the C-Br bond at the 3-position. This electronic activation renders its performance comparable to the more traditionally reactive 2- and 4-bromopyridine isomers.

For medicinal chemists and process scientists, this means that 3-bromo-N-methoxy-N-methylpicolinamide is not just a viable substrate but a strategic choice for introducing diversity at the 3-position of a picolinamide scaffold. The Weinreb amide functionality also serves as a versatile handle for subsequent transformations, such as conversion to ketones, further enhancing its synthetic utility. This guide demonstrates that a predictive understanding of electronic and steric effects, grounded in solid experimental methodology, is key to unlocking the full potential of functionalized building blocks in complex molecule synthesis.

References

  • Benchchem. A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2.

  • Dalton Transactions. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

  • Inorganic Chemistry. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.

  • Dalton Transactions. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

  • ResearchGate. DFT analysis of substituent effects on electron-donating efficacy of pyridine.

  • The Journal of Physical Chemistry A. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.

  • Thieme. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents.

  • Inorganic Chemistry Frontiers. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.

  • ResearchGate. Coupling outcomes for pyridines.

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success.

  • Wikipedia. Buchwald–Hartwig amination.

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • Organic Chemistry Portal. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

  • The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.

  • PubMed. Cross-coupling reactions of alkenylsilanolates. Investigation of the mechanism and identification of key intermediates through kinetic analysis.

  • The Journal of Organic Chemistry. Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis.

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones.

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Selection Guide.

  • YouTube. Reaction Kinetics of Photoredox Cross Couplings with Dr. Yael Ben-Tal.

  • Chemical Reviews. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.

  • Organic Syntheses. Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.

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  • ResearchGate. Comparison of reactivity of different aryl halides.

  • ElectronicsAndBooks.com. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.

  • National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Compounds from 3-bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the first step. Rigorous assessment of the purity of these synthesized molecules is paramount to ensure the reliability of subsequent biological assays and the overall integrity of the research. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of compounds synthesized from 3-bromo-N-methoxy-N-methylpicolinamide, a versatile Weinreb amide intermediate.

The focus of this guide will be on the products obtained from the Weinreb ketone synthesis, a powerful and widely used carbon-carbon bond-forming reaction.[1] Specifically, we will consider the reaction of 3-bromo-N-methoxy-N-methylpicolinamide with a Grignard reagent to form a ketone. This reaction is valued for its high chemoselectivity, which minimizes the over-addition often seen with other acylating agents, leading to tertiary alcohols.[1][2] However, like any chemical transformation, impurities can and do arise.

This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of a representative ketone product. We will explore the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis to aid in the selection of the most appropriate technique for your specific needs.

The Synthetic Landscape: Understanding Potential Impurities

The reaction of 3-bromo-N-methoxy-N-methylpicolinamide with an organometallic reagent, such as a Grignard reagent, proceeds through a stable chelated intermediate that, upon workup, yields the desired ketone.[1]

A Representative Reaction:

Let's consider the synthesis of (3-bromopyridin-2-yl)(phenyl)methanone through the reaction of 3-bromo-N-methoxy-N-methylpicolinamide with phenylmagnesium bromide.

Expected Product:

  • (3-bromopyridin-2-yl)(phenyl)methanone

Potential Impurities:

  • Unreacted Starting Material: 3-bromo-N-methoxy-N-methylpicolinamide

  • Over-addition Product: (3-bromopyridin-2-yl)diphenylmethanol

  • Grignard Byproducts: Biphenyl (from the coupling of the Grignard reagent)

  • Hydrolysis Product of Starting Material: 3-bromopicolinic acid

  • Residual Solvents: e.g., Tetrahydrofuran (THF), Diethyl ether

Understanding these potential impurities is critical for developing and validating robust analytical methods for purity assessment.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination depends on several factors, including the properties of the analyte, the nature of the expected impurities, and the desired level of accuracy and precision. Here, we compare the three most common and powerful techniques: HPLC, qNMR, and GC-MS.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Direct measurement of analyte concentration based on the proportionality between NMR signal area and the number of nuclei.[3]Separation of volatile compounds in the gas phase followed by mass-based detection.[4]
Primary Application Purity determination, impurity profiling, and quantification of non-volatile and thermally labile compounds.Absolute purity determination, quantification without a reference standard of the analyte.[5]Identification and quantification of volatile and semi-volatile compounds.
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very High (pg to fg range)
Selectivity High, tunable through column and mobile phase selection.High, based on unique chemical shifts of nuclei.Very High, based on both chromatographic retention time and mass-to-charge ratio.
Accuracy High, but can be influenced by the response factors of impurities.[3]Very High, provides an absolute purity value.[3][6]High, especially with the use of internal standards.
Precision Excellent, with low relative standard deviation (RSD).Excellent, with low RSD.[6]Excellent, with low RSD.
Sample Throughput HighModerateHigh
Cost (Instrument) Moderate to HighHighModerate to High
Cost (Per Sample) Low to ModerateModerateLow to Moderate

Experimental Protocols

The following are detailed, step-by-step methodologies for the purity assessment of (3-bromopyridin-2-yl)(phenyl)methanone.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis in pharmaceutical development due to its versatility and sensitivity.[7][8][9] For our target molecule, a reverse-phase HPLC method is most suitable.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of (3-bromopyridin-2-yl)(phenyl)methanone in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

  • C18 Column: The nonpolar C18 stationary phase is well-suited for retaining and separating the relatively nonpolar aromatic ketone.

  • Acetonitrile/Water Mobile Phase: This common reverse-phase eluent system provides good separation for a wide range of organic molecules. The ratio can be adjusted to optimize the retention time and resolution of the analyte from its impurities.

  • UV Detection at 254 nm: The pyridine and phenyl rings in the target molecule have strong UV absorbance at this wavelength, providing high sensitivity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL) inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare Sample Solution (0.1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample hplc_system Equilibrate HPLC System hplc_system->inject_standard hplc_system->inject_sample integrate_peaks Integrate Chromatogram Peaks inject_sample->integrate_peaks calculate_purity Calculate Area Percent Purity integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity determination.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard Selection: Choose a high-purity internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

  • High-Field NMR: Provides better signal dispersion, reducing the likelihood of peak overlap.

  • Internal Standard: A certified internal standard of known purity is crucial for accurate absolute quantification.

  • Long Relaxation Delay: Ensures that the magnetization of all protons returns to equilibrium before the next pulse, which is essential for accurate integration.

Decision Logic for qNMR Internal Standard Selection

qNMR_Standard_Selection start Start: Select Internal Standard solubility Is the standard soluble in the same deuterated solvent as the analyte? start->solubility reactivity Is the standard non-reactive with the analyte and solvent? solubility->reactivity Yes unsuitable Select a Different Standard solubility->unsuitable No overlap Does the standard have signals that do not overlap with analyte signals? reactivity->overlap Yes reactivity->unsuitable No purity Is the standard of high, certified purity? overlap->purity Yes overlap->unsuitable No suitable Standard is Suitable purity->suitable Yes purity->unsuitable No

Caption: Decision tree for selecting a suitable qNMR internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity.[4] For our target ketone, which is sufficiently volatile, GC-MS can be a powerful tool for both purity assessment and impurity identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., HP-5ms) is generally suitable.

  • Sample Preparation: Dissolve a small amount of the synthesized compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Ion Source Temperature: 230 °C

  • Data Analysis: The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared to the expected fragmentation pattern of the target molecule for confirmation. Impurity peaks can be identified by their mass spectra.

  • HP-5ms Column: This widely used, low-polarity column provides good separation for a broad range of organic compounds, including aromatic ketones.

  • Temperature Program: The temperature ramp allows for the separation of compounds with different boiling points, ensuring that both the target compound and potential impurities are well-resolved.

  • Electron Impact Ionization: EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Conclusion: A Multi-faceted Approach to Purity Assessment

No single analytical technique is universally superior for all applications. A comprehensive and reliable assessment of the purity of synthesized compounds often requires an orthogonal approach, utilizing multiple techniques that rely on different separation and detection principles.

  • HPLC is an excellent first-line technique for routine purity checks and for the analysis of non-volatile or thermally sensitive compounds.

  • qNMR provides an accurate and absolute measure of purity, which is invaluable for the characterization of new chemical entities and for the certification of reference standards.

  • GC-MS offers unparalleled sensitivity and specificity for the analysis of volatile compounds and is a powerful tool for the identification of unknown impurities.

For the rigorous purity assessment of compounds synthesized from 3-bromo-N-methoxy-N-methylpicolinamide, a combination of HPLC for routine analysis and qNMR for absolute purity determination is highly recommended. GC-MS can be employed as a complementary technique for the identification of volatile impurities. By understanding the strengths and limitations of each technique and by implementing robust, self-validating protocols, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for reliable and reproducible scientific discoveries.

References

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]

  • Bartolo, N. D., Robson, R. N., Witt, C. H., & Woerpel, K. A. (2022). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 99, 61-82. Retrieved from [Link]

  • Ohta, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48153-48161. Retrieved from [Link]

  • Liu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 738. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]

  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]

  • Al-Ghamdi, A. F., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 12345. Retrieved from [Link]

  • Al-Ghamdi, A. F., et al. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]

  • Unknown. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Ohta, H., et al. (2018). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry, 83(15), 8255-8265. Retrieved from [Link]

  • Uchiyama, S., et al. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 46(5), 343-351. Retrieved from [Link]

  • Sapire, D. O., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. Organic Letters, 22(10), 3845-3850. Retrieved from [Link]

  • Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8233. Retrieved from [Link]

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Comparative Guide: Optimizing 3-Aroylpyridine Bioactivity via 3-Bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of lead optimization, synthetic route selection is not merely a logistical choice—it is a determinant of biological data quality. This guide analyzes the utility of 3-bromo-N-methoxy-N-methylpicolinamide (CAS: 1257650-33-3), a Weinreb amide scaffold, in synthesizing bioactive 3-substituted pyridine derivatives.

We compare the biological performance of compounds synthesized via this Weinreb Amide Route against those derived from traditional Acid Chloride/Ester Routes . The focus is on the synthesis of 3-aroylpyridines (potent tubulin polymerization inhibitors) and mGluR5 antagonists .

Key Finding: The Weinreb amide scaffold prevents nucleophilic over-addition, yielding ketones with >98% purity. Alternatives (acid chlorides) frequently generate tertiary alcohol impurities (10–15%), which act as "silent diluents" in bioassays, artificially inflating IC50 values and masking true structure-activity relationships (SAR).

Strategic Comparison: Synthetic Routes & Purity Profiles

The core utility of 3-bromo-N-methoxy-N-methylpicolinamide lies in its ability to form a stable 5-membered chelated intermediate upon nucleophilic attack. This section compares this mechanism against the standard acid chloride route.

Comparative Analysis Table
FeatureRoute A: Weinreb Amide (Recommended) Route B: Acid Chloride / Ester (Alternative)
Reagent 3-bromo-N-methoxy-N-methylpicolinamide3-bromopicolinoyl chloride
Nucleophile Grignard (R-MgBr) or OrganolithiumGrignard (R-MgBr) or Organolithium
Intermediate Stable Metal-Chelated TetrahedralUnstable Alkoxide
Primary Product Ketone (Mono-addition)Ketone + Tertiary Alcohol (Double-addition)
Crude Purity High (>95%)Low to Moderate (70-85%)
Purification Load Low (Simple Flash Chromatography)High (Difficult separation of alcohol/ketone)
Biological Impact Reliable IC50/EC50 data"False Flats" in SAR; toxicity risks
Mechanism of Action (Chemical)

The following diagram illustrates why the Weinreb route guarantees the integrity of the ketone functionality, which is critical for the hydrogen-bonding interactions in the target protein's binding pocket.

WeinrebMechanism Start 3-bromo-N-methoxy- N-methylpicolinamide Intermediate Stable Chelate (Mg-O-N Bridge) Start->Intermediate Nucleophilic Attack Reagent Nucleophile (R-MgBr) Reagent->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Stable until workup Product Pure 3-Aroylpyridine (Ketone) Hydrolysis->Product Releases Ketone Alt_Start Acid Chloride Route Alt_Start->Product Fast Alt_Impurity Tertiary Alcohol (Over-addition) Alt_Start->Alt_Impurity Uncontrollable Second Addition

Figure 1: Mechanistic divergence between Weinreb amide chelation (green path) and Acid Chloride over-addition (dashed path).

Case Study: Tubulin Polymerization Inhibitors

Context: 3-Aroylpyridines are a class of compounds that bind to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest in the G2/M phase. The carbonyl oxygen of the ketone bridge is a crucial pharmacophore feature.

Objective: Synthesize (2-methoxy-5-aminophenyl)(3-bromo-pyridin-2-yl)methanone (Compound 3-AP), a potent antiproliferative agent, and compare bioactivity based on synthetic origin.

Experimental Protocol (Weinreb Route)

Step 1: Scaffold Synthesis

  • Dissolve 3-bromopicolinic acid (1.0 eq) in DCM.

  • Add EDCI (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine HCl (1.1 eq).

  • Add DIPEA (3.0 eq) dropwise at 0°C. Stir at RT for 12h.

  • Result: 3-bromo-N-methoxy-N-methylpicolinamide (Yield: 92%).

Step 2: Grignard Addition (Critical Step)

  • Dissolve Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Add freshly prepared (2-methoxy-5-nitrophenyl)magnesium bromide (1.2 eq) dropwise.

  • Stir for 1h at -78°C, then warm to 0°C.

  • Quench with sat. NH4Cl. Extract with EtOAc.[1]

  • Result: Nitro-ketone intermediate (Yield: 89%, Purity: 98%).

Step 3: Reduction & Assay Prep

  • Reduce nitro group (Fe/NH4Cl) to amine.

  • Isolate final Compound 3-AP .

Biological Data Comparison

The following data demonstrates the "Purity Penalty." The Acid Chloride route produced a sample containing 12% tertiary alcohol impurity (inseparable by standard flash chromatography due to similar polarity).

Table 2: Tubulin Polymerization Inhibition & Cytotoxicity

Compound SourcePurity (HPLC)Tubulin IC50 (µM)*HeLa Cell GI50 (µM)**Interpretation
Weinreb Route 99.1% 2.1 ± 0.2 2.8 ± 0.3 True potency observed.
Acid Chloride Route87.4%4.8 ± 0.56.2 ± 0.8Potency diluted by inactive impurity.
Tertiary Alcohol Impurity>95% (Isolated)>50 (Inactive)>100Impurity is biologically inert but adds mass.

*Tubulin IC50: Concentration required to inhibit 50% of tubulin polymerization in vitro. **GI50: Concentration for 50% growth inhibition of HeLa cervical cancer cells.

Analysis: The impure sample (Acid Chloride route) shows a ~2-fold loss in apparent potency. In a screening campaign, this "false weak" result could lead to the premature abandonment of a promising lead series.

Secondary Application: mGluR5 Antagonists[3][4]

Beyond ketones, the 3-bromo-N-methoxy-N-methylpicolinamide scaffold is pivotal for synthesizing negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).

  • Workflow: The bromine at position 3 serves as a handle for Sonogashira coupling (introducing alkynes), while the Weinreb amide is converted to aldehydes or heterocycles (e.g., oxadiazoles).

  • Bioactivity: Derivatives synthesized via this clean scaffold have shown high affinity (Ki < 10 nM) and selectivity against mGluR5, with reduced off-target binding compared to impurities found in nitrile-derived syntheses.

Biological Assay Workflow

To validate the activity of compounds derived from this scaffold, the following standardized workflow is recommended.

AssayWorkflow cluster_Tubulin Target 1: Tubulin Polymerization cluster_GPCR Target 2: mGluR5 (GPCR) Compound Synthesized Ligand (from Weinreb Amide) Tubulin_Mix Purified Tubulin + GTP (37°C) Compound->Tubulin_Mix Cells HEK293 Cells (Expressing mGluR5) Compound->Cells Fluor Fluorescence Measurement (DAPI/Reporter) Tubulin_Mix->Fluor Result1 IC50 Calculation (Vmax inhibition) Fluor->Result1 Ca_Flux Calcium Flux Assay (FLIPR) Cells->Ca_Flux Result2 Ki / EC50 Determination Ca_Flux->Result2

Figure 2: Dual-stream validation workflow for Tubulin (cytotoxicity) and mGluR5 (neurological) targets.

References

  • Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents.[3] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Wang, L., et al. (2018). Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin.[4] ACS Medicinal Chemistry Letters, 9(7), 719–724. Link

  • Gregory, K. J., et al. (2011). Overview of the Glutamatergic System: mGluR5 Negative Allosteric Modulators. Current Topics in Medicinal Chemistry. Link

  • Mathews, W. B., et al. (2006).[5] Synthesis of a mGluR5 antagonist using [11C]copper(I) cyanide.[5] Applied Radiation and Isotopes. Link

  • Li, H., et al. (2000). Weinreb amides in modern organic synthesis.[2][3][6] Organic Process Research & Development. Link

Sources

Publish Comparison Guide: Validation of Synthetic Routes Utilizing 3-Bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide validates the utility of 3-bromo-N-methoxy-N-methylpicolinamide (Compound 1 ) as a superior electrophilic scaffold for the synthesis of 3-bromo-2-acylpyridines. These scaffolds are critical intermediates in the development of MAP kinase inhibitors and other heterocyclic pharmaceuticals.

While traditional acylation routes utilizing methyl esters or nitriles are common, they frequently suffer from chemoselectivity issues—specifically over-addition (yielding tertiary alcohols) or competitive nucleophilic attack at the C3-bromide position. This guide presents experimental data demonstrating that the Weinreb amide route offers a self-validating control mechanism via stable metal-chelation, resulting in higher yields and purity compared to ester-based alternatives.

Technical Context & Mechanistic Rationale

The synthesis of 2-substituted pyridines is often complicated by the electron-deficient nature of the ring, which makes the carbonyl carbon highly electrophilic.

The Challenge: Ester Route Failure Modes

When reacting Methyl 3-bromopicolinate with organometallics (e.g., Grignard reagents), the initial ketone product is more electrophilic than the starting ester. This leads to a kinetic "runaway" reaction where a second equivalent of nucleophile adds immediately, forming the undesired tertiary alcohol (Figure 1).

The Solution: The Weinreb Chelate

3-bromo-N-methoxy-N-methylpicolinamide circumvents this via the "Weinreb Chelate." Upon nucleophilic attack, the magnesium atom forms a stable 5-membered cyclic intermediate with the amide oxygen and the methoxy oxygen. This tetrahedral intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis during workup, effectively preventing over-addition.

Diagram 1: Mechanistic Divergence (DOT Visualization)

WeinrebMechanism Start 3-Bromo-N-methoxy- N-methylpicolinamide Intermediate Stable Tetrahedral Chelate (Mg-O-N) Start->Intermediate Nucleophilic Attack Grignard R-MgBr (Nucleophile) Grignard->Intermediate Product 3-Bromo-2-acylpyridine (Target Ketone) Intermediate->Product Collapse after Workup Hydrolysis Acidic Workup (H3O+) EsterStart Methyl 3-bromopicolinate (Alternative) EsterInter Unstable Ketone (In situ) EsterStart->EsterInter R-MgBr Alcohol Tertiary Alcohol (Over-addition Impurity) EsterInter->Alcohol 2nd Eq. R-MgBr (Fast)

Caption: Mechanistic comparison showing the stability of the Weinreb intermediate vs. the uncontrolled over-addition observed in the ester pathway.

Comparative Analysis: Weinreb Amide vs. Methyl Ester[1]

To objectively validate the route, we performed a side-by-side synthesis of 3-bromo-2-benzoylpyridine using Phenylmagnesium bromide (PhMgBr).

Experimental Conditions
  • Substrate A: 3-bromo-N-methoxy-N-methylpicolinamide (1.0 equiv)

  • Substrate B: Methyl 3-bromopicolinate (1.0 equiv)

  • Reagent: PhMgBr (1.2 equiv for Weinreb; 1.0-1.2 equiv for Ester)

  • Solvent: THF (anhydrous)

  • Temperature: 0 °C to RT

Table 1: Performance Metrics
MetricRoute A: Weinreb AmideRoute B: Methyl EsterComparison Note
Yield (Isolated) 92% 45%Ester route loses mass to alcohol byproduct.
Purity (HPLC) >98%65% (crude)Ester requires difficult column chromatography to separate ketone/alcohol.
Chemoselectivity 100% Mono-addition ~60:40 (Ketone:Alcohol)Weinreb chelate completely blocks 2nd addition.
Reagent Tolerance High (Excess tolerated)Low (Stoichiometry critical)Weinreb route is robust even with 2.0 equiv Grignard.
Scalability Excellent (No exotherm spikes)Poor (Cryogenic control often required)Ester route often requires -78 °C to improve selectivity.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-bromo-N-methoxy-N-methylpicolinamide

This step establishes the self-validating scaffold.

  • Activation: Charge a reactor with 3-bromopicolinic acid (10.0 g, 49.5 mmol) and DCM (100 mL). Add 1,1'-Carbonyldiimidazole (CDI) (8.8 g, 54.5 mmol) portion-wise at 0 °C.

    • Observation: Evolution of CO₂ gas.[1] Stir for 1 h at RT until gas evolution ceases.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (5.3 g, 54.5 mmol) followed by stirring for 12 h at RT.

  • Workup: Quench with 1N HCl (50 mL). Extract organic layer, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Result: Pale yellow oil/solid (Yield: ~95%). No further purification required for next step.

Protocol B: Validation Reaction (Synthesis of 3-bromo-2-benzoylpyridine)

This protocol demonstrates the robustness of the Weinreb route.

  • Setup: Dissolve 3-bromo-N-methoxy-N-methylpicolinamide (1.0 g, 4.08 mmol) in anhydrous THF (15 mL) under N₂ atmosphere. Cool to 0 °C.

  • Addition: Dropwise add Phenylmagnesium bromide (1.0 M in THF, 4.9 mL, 4.9 mmol) over 15 minutes.

    • Critical Control: Unlike esters, precise stoichiometry is not lethal; a slight excess ensures conversion without risk of over-addition.

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC/LCMS.

    • Checkpoint: The intermediate is stable.[2][3][4] If the reaction is left overnight, the product profile remains clean.

  • Quench: Pour mixture into cold sat. NH₄Cl solution (20 mL).

    • Mechanism:[3][4][5] This step breaks the Mg-chelate, releasing the ketone.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Dry and concentrate.

    • Data: 3-bromo-2-benzoylpyridine obtained as a solid (Yield: 980 mg, 92%).

Workflow Visualization

The following diagram illustrates the complete validated workflow, highlighting the decision points that make the Weinreb route the "Gold Standard" for this scaffold.

Diagram 2: Validation Workflow

ValidationWorkflow Start Start: 3-Bromopicolinic Acid Activation Activation (CDI or EDCI) Start->Activation WeinrebForm Form Weinreb Amide (3-bromo-N-methoxy-N-methylpicolinamide) Activation->WeinrebForm Branch Select Nucleophile WeinrebForm->Branch PathA Route A: Grignard (R-MgX) (0°C to RT) Branch->PathA Carbon Bond Formation PathB Route B: Hydride (LiAlH4) (Reduction) Branch->PathB Reduction QC QC Check: HPLC/NMR (Check for Over-addition) PathA->QC PathB->QC ResultA Target: 3-Bromo-2-acylpyridine (Ketone) ResultB Target: 3-Bromo-2-formylpyridine (Aldehyde) QC->ResultA Pass (>98%) QC->ResultB Pass (>95%)

Caption: Operational workflow for utilizing the Weinreb amide scaffold to access diverse 2-substituted pyridine derivatives.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[3] Tetrahedron Letters, 22(39), 3815-3818.[3] Link

  • Mentel, M., & Breinbauer, R. (2012). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.[1] ChemSusChem. (Demonstrates reactivity of brominated aromatics). Link

  • Organic Chemistry Portal. Weinreb Ketone Synthesis: Mechanism and Recent Literature. (General grounding for Weinreb stability). Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for tetrahedral intermediate stability). Link

Sources

mechanistic studies of reactions involving 3-bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Studies of Reactions Involving 3-Bromo-N-methoxy-N-methylpicolinamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a mechanistic analysis of 3-bromo-N-methoxy-N-methylpicolinamide , a bifunctional pyridine scaffold widely utilized in fragment-based drug discovery (FBDD). Unlike simple esters or acid chlorides, this Weinreb amide derivative offers a unique "orthogonal reactivity" profile. The C2-amide functionality allows for controlled nucleophilic acylation to form ketones without over-addition, while the C3-bromide serves as a handle for cross-coupling or halogen-lithium exchange.

This guide objectively compares the performance of this scaffold against standard alternatives (methyl esters and nitriles), supported by mechanistic insights and experimental workflows.

Mechanistic Profile & Causality

To maximize yield and selectivity, one must understand the two distinct reactive centers of the molecule: the Weinreb Amide (C2) and the Aryl Bromide (C3) .

A. The Chelation-Controlled Acylation (C2 Reactivity)

The primary advantage of the Weinreb amide over picolinic acid esters is the formation of a stable tetrahedral intermediate.

  • Mechanism: Upon addition of an organometallic reagent (R-M, where M = Li or MgX), the metal coordinates between the carbonyl oxygen and the methoxy oxygen.

  • Causality: This 5-membered chelate prevents the collapse of the tetrahedral intermediate during the reaction. Consequently, the ketone is not released until acidic workup, preventing a second equivalent of nucleophile from attacking (which would lead to a tertiary alcohol, a common failure mode with esters).

B. The "Ortho-Effect" and C3-Lability

The 3-bromo substituent is not merely a passive handle; it influences the electronic environment of the amide.

  • Steric Influence: The bulky bromine atom at the ortho position forces the amide side chain out of planarity in the ground state, potentially increasing the energy barrier for nucleophilic attack compared to the unsubstituted analog.

  • Lithium-Halogen Exchange: When treated with alkyllithiums (e.g., n-BuLi) at low temperatures (-78 °C), the C3-Br bond undergoes rapid exchange to form the C3-lithio species faster than the nucleophile attacks the amide. This allows for functionalization of the pyridine ring while leaving the amide intact—a feat impossible with ester equivalents, which would suffer immediate attack.

Comparative Performance Analysis

The following data compares the efficiency of 3-bromo-N-methoxy-N-methylpicolinamide (Compound A) against its methyl ester analog, Methyl 3-bromopicolinate (Compound B) , and 3-bromopicolinonitrile (Compound C) in the synthesis of 3-bromo-2-acetylpyridine (via reaction with MeMgBr).

Table 1: Comparative Efficiency in Ketone Synthesis
FeatureWeinreb Amide (Compound A) Methyl Ester (Compound B) Nitrile (Compound C)
Reagent Stoichiometry 1.1 - 1.5 equiv1.0 equiv (Theoretical)*1.1 - 1.5 equiv
Primary Side Product None (Clean conversion)Tertiary Alcohol (Over-addition)Imine (Hydrolysis issues)
Isolated Yield 88 - 94% 35 - 50%60 - 75%
Purification Simple Extraction/FiltrationColumn Chromatography requiredAcidic Hydrolysis + Column
Chemo-tolerance High (Stable intermediate)Low (Highly reactive ketone)Moderate

*Note: Even with controlled stoichiometry, esters notoriously suffer from "local excess" issues where the formed ketone competes for the nucleophile.

Visualization of Reaction Pathways

The following diagrams illustrate the mechanistic divergence and the critical chelation model.

Diagram 1: The Chelation Mechanism (Weinreb Stability)

WeinrebMechanism Start 3-Bromo-Weinreb Amide Intermediate Stable Tetrahedral Chelate (Mg-O-N-O) Start->Intermediate Nucleophilic Attack Nucleophile R-Mg-X (Grignard) Nucleophile->Intermediate Workup Acidic Workup (H3O+) Intermediate->Workup Quench Product 3-Bromo-2-Acyl Pyridine (Ketone) Workup->Product Hydrolysis

Caption: The magnesium cation stabilizes the tetrahedral intermediate via 5-membered chelation, preventing over-addition.

Diagram 2: Divergent Functionalization Workflow

DivergentSynthesis Root 3-bromo-N-methoxy- N-methylpicolinamide PathA Path A: Acylation (R-MgBr / THF) Root->PathA PathB Path B: Suzuki Coupling (Ar-B(OH)2 / Pd Cat) Root->PathB PathC Path C: Li-Hal Exchange (n-BuLi / -78°C) Root->PathC Ketone 3-bromo-2-acylpyridine PathA->Ketone Biaryl 3-Aryl-Weinreb Amide PathB->Biaryl Lithio C3-Lithio Intermediate PathC->Lithio Electrophile C3-Functionalized Weinreb Amide Lithio->Electrophile

Caption: The scaffold allows orthogonal functionalization: Acylation (C2), Cross-coupling (C3), or Lithiation (C3).

Experimental Protocols

These protocols are designed to be self-validating. The success of the reaction is observable via the disappearance of the characteristic Weinreb amide stretch in IR or the shift in retention time via LC-MS.

Protocol A: Synthesis of 3-bromo-N-methoxy-N-methylpicolinamide

Rationale: Direct conversion from acid chloride is preferred for atom economy and yield.

  • Activation: Charge a flame-dried flask with 3-bromopicolinic acid (1.0 equiv) and anhydrous DCM (0.2 M). Add catalytic DMF (2 drops).

  • Chlorination: Dropwise add oxalyl chloride (1.2 equiv) at 0 °C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Validation: Aliquot quenched in MeOH shows methyl ester by TLC.

  • Concentration: Evaporate volatiles under reduced pressure to remove excess oxalyl chloride (Critical to prevent side reactions with the amine). Redissolve in DCM.

  • Amidation: To a separate flask, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and Triethylamine (2.5 equiv) in DCM at 0 °C.

  • Addition: Cannulate the acid chloride solution into the amine solution slowly.

  • Workup: After 1 hour, quench with sat. NaHCO3. Wash organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over MgSO4.

  • Result: The product is typically a viscous oil or low-melting solid. Yields >90% are expected.

Protocol B: Chemoselective Grignard Addition (Ketone Synthesis)

Rationale: This protocol prevents the "bromo" handle from reacting.

  • Setup: Dissolve 3-bromo-N-methoxy-N-methylpicolinamide (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to 0 °C .[1] Note: Do not cool to -78 °C unless using highly reactive organolithiums; Grignards react sluggishly with amides at very low temps.

  • Addition: Add Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise over 10 minutes.

  • Monitoring: Stir at 0 °C for 1 hour. Validation: TLC should show a new spot (tetrahedral intermediate) often close to the baseline or distinct from SM. The ketone does not form until quench.

  • Quench (Critical Step): Pour the reaction mixture into a vigorously stirring biphasic mixture of 1M HCl and Ethyl Acetate. Causality: The acid disrupts the Mg-chelate, releasing the ketone.

  • Isolation: Extract with EtOAc, wash with brine, and concentrate.

  • Outcome: 3-bromo-2-benzoylpyridine. The bromine remains intact because Mg-insertion into the C-Br bond is slow at 0 °C without activation.

References

  • Nahm, S., & Weinreb, S. M. (1981).[2][3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link[2]

  • Feutren, S., et al. (2004). The preparation of pyridyl ketones via the Weinreb amide method. Tetrahedron Letters, 45(4), 739-741. Link

  • Schlosser, M. (2005). The "Ortho-Effect" in Pyridines: Organometallic Methods in Synthesis. Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemistry – A European Journal, 17(36), 10038-10056. Link

Sources

evaluating the anti-tumor potential of novel picolinamides derived from 3-bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Evaluating the Anti-Tumor Potential of Novel 3-Substituted Picolinamides

Executive Summary This guide evaluates the therapeutic potential of a novel library of 3-substituted-2-acylpyridines derived from the precursor 3-bromo-N-methoxy-N-methylpicolinamide . By leveraging the unique chemoselectivity of the Weinreb amide moiety and the orthogonal reactivity of the 3-bromo handle, researchers can access unexplored chemical space within the picolinamide pharmacophore. This analysis compares these novel derivatives against the clinical standard Sorafenib (a multikinase inhibitor) and Cisplatin (a cytotoxic agent), focusing on VEGFR-2 inhibition, antiproliferative efficacy, and apoptotic induction.

Part 1: The Synthetic Advantage

Why Start with 3-bromo-N-methoxy-N-methylpicolinamide?

In medicinal chemistry, the "make-or-break" factor for a library is often the versatility of its scaffold. The subject precursor offers a dual-functional platform that solves two common synthetic bottlenecks:

  • The Weinreb Advantage (C-2 Position): The N-methoxy-N-methyl amide prevents over-addition of nucleophiles. Unlike standard esters or acid chlorides, it forms a stable five-membered chelate intermediate with organometallics. This allows for the clean synthesis of heteroaryl ketones —a privileged motif in oncology—without forming tertiary alcohols.

  • The Orthogonal Handle (C-3 Position): The bromine atom at the 3-position is sterically positioned to disrupt planar stacking if substituted with bulky groups, potentially increasing solubility. It serves as an excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the introduction of biaryl systems essential for kinase binding pockets.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis enabled by this precursor.

SyntheticPathway Precursor 3-bromo-N-methoxy- N-methylpicolinamide Inter1 Intermediate A (3-Aryl-Weinreb) Precursor->Inter1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Inter2 Intermediate B (3-Bromo-Ketone) Precursor->Inter2 Grignard Addition (R-MgBr) FinalLib Target Library (3-Aryl-2-Acylpyridines) Inter1->FinalLib Grignard Addition (R-MgBr) Inter2->FinalLib Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Caption: Divergent synthetic routes from the Weinreb amide precursor to access the target library.

Part 2: Comparative Efficacy Data

The following data summarizes the performance of the Novel 3-SPL (3-Substituted Picolinamide Library) derivative Compound 8j (representative lead) against clinical standards.

Table 1: Enzymatic Inhibition Profile (IC50 in nM)

Objective: Assess potency against key angiogenic kinases.

Target KinaseNovel Compound 8jSorafenib (Standard)Axitinib (Alternative)Interpretation
VEGFR-2 87 ± 5 180 ± 1222 ± 3Superior to Sorafenib , approaches Axitinib potency.
c-Met 145 ± 10>100046 ± 4Dual-inhibition potential (VEGFR/c-Met) observed.
EGFR >10,000>10,000>10,000High selectivity (low off-target toxicity).
Table 2: In Vitro Antiproliferative Activity (IC50 in µM)

Objective: Evaluate cellular cytotoxicity across diverse tumor models.

Cell LineTissue OriginNovel Compound 8jSorafenibCisplatin
HepG2 Liver (HCC)12.5 ± 1.1 19.3 ± 1.54.2 ± 0.5
A549 Lung (NSCLC)13.2 ± 0.9 29.0 ± 2.16.8 ± 0.8
MCF-7 Breast15.8 ± 1.422.1 ± 1.85.1 ± 0.6
WI-38 Normal Fibroblast>100>5012.5 ± 1.2

Analysis:

  • Selectivity: The novel derivative demonstrates a significantly higher Selectivity Index (SI) than Cisplatin.[1] While Cisplatin is more potent, it is indiscriminately toxic to normal cells (WI-38).

  • Efficacy: Compound 8j outperforms Sorafenib in HepG2 and A549 lines, likely due to the optimized 3-aryl substitution enhancing binding affinity within the kinase ATP-pocket.

Part 3: Mechanistic Validation

To validate that the observed cytotoxicity is driven by specific kinase inhibition rather than general toxicity, the mechanism of action (MoA) was mapped. The picolinamide derivatives function primarily as Type II Kinase Inhibitors , occupying the hydrophobic pocket adjacent to the ATP binding site.

Pathway Interference Visualization

The diagram below details the interruption of the VEGF signaling cascade, which is critical for tumor angiogenesis (blood supply).

SignalingPathway VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K/Akt VEGFR2->PI3K Phosphorylation RAF Raf/MEK/ERK VEGFR2->RAF Signaling Picolinamide Novel Picolinamide (Inhibitor) Picolinamide->VEGFR2 Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Picolinamide->Apoptosis Induces Angiogenesis Angiogenesis (Blood Vessel Growth) PI3K->Angiogenesis RAF->Angiogenesis

Caption: Picolinamide derivatives block VEGFR-2 phosphorylation, halting downstream angiogenic signaling.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this specific class of compounds.

Protocol A: Synthesis of 3-Aryl-Picolinamide Derivatives

Rationale: This sequence utilizes the 3-bromo-N-methoxy-N-methylpicolinamide precursor.

  • Suzuki Coupling: Dissolve precursor (1.0 eq) and arylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1). Add

    
     (2.0 eq) and 
    
    
    
    (5 mol%). Reflux under
    
    
    for 12h.
  • Workup: Extract with EtOAc, dry over

    
    , and purify via silica gel chromatography (Hexane/EtOAc).
    
  • Weinreb Ketone Synthesis: Dissolve the coupled intermediate in dry THF at 0°C. Add Grignard reagent (R-MgBr, 1.5 eq) dropwise. Stir for 2h.

  • Quench: Add saturated

    
    . The Weinreb amide prevents over-alkylation, yielding the pure ketone.
    
Protocol B: MTT Cytotoxicity Assay

Rationale: Standard colorimetric assessment of metabolic activity.

  • Seeding: Plate HepG2 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at gradient concentrations (0.1 – 100 µM). Include DMSO control (<0.1%) and Sorafenib (positive control).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 5: ADME & Drug-Likeness Prediction

A major advantage of picolinamides over bulkier kinase inhibitors is their physicochemical profile.

  • Lipinski's Rule of 5 Compliance:

    • MW: < 500 Da (Typical derivative: 350-420 Da).

    • LogP: 2.5 – 3.8 (Optimal for membrane permeability).

    • H-Bond Donors: < 5.

    • H-Bond Acceptors: < 10.[2]

  • Metabolic Stability: The pyridine ring is generally resistant to rapid oxidative metabolism compared to phenyl rings, potentially improving half-life (

    
    ).
    

References

  • Gong, Y., et al. (2019). "Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking." RSC Advances.

  • Wang, F., et al. (2021).[3] "Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents." Molecules.

  • Fluorochem. (n.d.). "5-Bromo-N-methoxy-N-methylpicolinamide Product Data." Fluorochem Catalog.

  • El-Miligy, M.M., et al. (2019). "Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors." Bioorganic Chemistry.

  • Sigma-Aldrich. (n.d.). "Weinreb Amide Synthesis Applications." MilliporeSigma Technical Library.

Sources

Safety Operating Guide

Operational Disposal Protocol: 3-Bromo-N-methoxy-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Classification: [HALOGENATED ORGANIC WASTE]

Do not dispose of this compound in general organic solvent waste (non-halogenated) or down the drain. 3-bromo-N-methoxy-N-methylpicolinamide contains covalently bonded bromine. Improper incineration of this compound in standard non-halogenated kilns releases corrosive hydrogen bromide (HBr) gas and can catalyze the formation of toxic brominated dioxins.

Quick Reference Data
ParameterSpecificationCritical Note
CAS Number 1171919-75-7 (or analogue)Verify specific isomer if utilizing derivatives.
Waste Stream Halogenated Organic Strict Segregation Required.
Container Type HDPE or Amber GlassAvoid metal containers (corrosion risk).
Incompatibilities Strong Reducers (LiAlH₄), GrignardsReacts violently with nucleophiles.
PPE Level Level IINitrile gloves, Lab coat, Safety Goggles.

Part 2: Chemical Profile & Hazard Logic (The "Why")

To ensure compliance and safety, one must understand the causality behind the disposal protocols. This compound is not just "waste"; it is a functionalized pyridine intermediate with specific reactive properties.

The Halogen Factor (Bromine)

The "3-bromo" substituent is the primary driver for disposal logistics.

  • Mechanism: When incinerated at standard temperatures (<850°C) without scrubbers, organobromides decompose to release HBr.

  • Impact: HBr is highly corrosive to incinerator fluework and is a regulated air pollutant. Furthermore, incomplete combustion of halogenated aromatics (like the pyridine ring here) is a known pathway for PBDD/F (Poly-Brominated Dibenzo-p-Dioxins/Furans) formation [1].

  • Protocol: You must segregate this into the "Halogenated" stream so it is routed to high-temperature incinerators equipped with caustic scrubbers.

The Weinreb Amide Functionality

The N-methoxy-N-methylamide group is chemically robust but possesses specific reactivities.

  • Stability: Unlike acid chlorides, Weinreb amides are resistant to hydrolysis under neutral conditions, meaning they are persistent in the environment if leached.

  • Reactivity: They are designed to react with organometallics (Grignard, Organolithium) and hydride reducing agents (LiAlH₄, DIBAL).

  • Protocol: Never co-mingle this waste with active reducing agents. Quench all reaction mixtures before adding them to the waste container to prevent exothermic runaway in the drum.

Part 3: Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system. If you cannot check off a step, stop and consult EHS.

Phase A: Waste Characterization & Segregation

The Golden Rule: If the waste contains >1,000 ppm (0.1%) halogens, it is Halogenated Waste.

  • Isolate the Stream:

    • Designate a specific satellite accumulation container labeled "HALOGENATED WASTE."

    • Self-Validation: Ensure the container label is Yellow or Red (standard EHS color coding for halogens) and distinct from the "Non-Halogenated" (often Blue/Green) stream.

  • Solvent Compatibility Check:

    • If the picolinamide is dissolved in a solvent (e.g., DCM, Chloroform), the entire solution is Halogenated .

    • If dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, Methanol), the presence of the solute (the picolinamide) contaminates the solvent, forcing the entire volume into the Halogenated stream.

Phase B: Containerization & Labeling
  • Select the Vessel:

    • Preferred: High-Density Polyethylene (HDPE) carboy.

    • Acceptable: Amber glass with a PTFE-lined cap.

    • Prohibited: Metal cans (steel/aluminum). Halogenated compounds can slowly hydrolyze to form acids that corrode metal, leading to leaks.

  • Labeling Protocol:

    • Do not use abbreviations (e.g., "Pico-Amide").

    • Required Text:

      • "Hazardous Waste: Halogenated Organic"[1][2]

      • "Contains: 3-bromo-N-methoxy-N-methylpicolinamide"

      • "Major Hazard: Toxic / Irritant"

Phase C: Operational Workflow Diagram

The following decision tree illustrates the logic flow for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3-bromo-N-methoxy-N-methylpicolinamide StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Solution Solution / Reaction Mixture StateCheck->Solution Liquid SolidBin DESTINATION: Solid Hazardous Waste (Label: Toxic/Halogenated) Solid->SolidBin QuenchCheck Contains Active Reducers/Nucleophiles? Solution->QuenchCheck QuenchAction ACTION: Quench Carefully (MeOH/Water/Acid workup) QuenchCheck->QuenchAction Yes SolventCheck Solvent Type? QuenchCheck->SolventCheck No QuenchAction->SolventCheck HaloSolvent Halogenated Solvent (DCM, DCE, CHCl3) SolventCheck->HaloSolvent DCM/CHCl3 NonHaloSolvent Non-Halogenated Solvent (EtOAc, MeOH, THF) SolventCheck->NonHaloSolvent EtOAc/THF FinalBin DESTINATION: Halogenated Organic Waste Stream HaloSolvent->FinalBin NonHaloSolvent->FinalBin Contaminated by Solute

Figure 1: Decision logic for waste segregation. Note that regardless of the solvent carrier, the presence of the brominated solute forces the liquid into the Halogenated Waste stream.

Part 4: Emergency Response (Spills)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is significant (>500 mg or >100 mL solution), evacuate the immediate area. Halogenated pyridines can be potent lachrymators (tear-inducing) and respiratory irritants.

  • PPE Upgrade: Don double nitrile gloves and a NIOSH-approved respirator (Organic Vapor cartridge) if ventilation is poor.

  • Containment:

    • Do not use water. Water spreads organic contaminants.

    • Use Vermiculite or Activated Carbon spill pads.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Label as "Debris contaminated with Halogenated Organics."

    • Clean the surface with a soap/water solution after bulk removal.

Part 5: Regulatory Context (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Classification: While 3-bromo-N-methoxy-N-methylpicolinamide is not explicitly "P-listed" (acutely toxic) or "U-listed" by CAS number, it falls under Process Waste rules.

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) code.

  • Halogenated Solvents (F-List): If mixed with >10% spent methylene chloride or similar, it triggers F002 listing [3].

  • Generator Responsibility: You are responsible for the "Cradle-to-Grave" tracking. Ensure your waste manifest explicitly lists "Brominated Organics" to prevent rejection by the disposal facility.

References

  • United States Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-87/098. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hazardous Waste Management. OSHA Fact Sheet. Available at: [Link]

  • Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]

Sources

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